molecular formula C9H8N4O2 B174346 6-carbamimidoyl-1H-indazole-3-carboxylic Acid CAS No. 199609-47-7

6-carbamimidoyl-1H-indazole-3-carboxylic Acid

カタログ番号: B174346
CAS番号: 199609-47-7
分子量: 204.19 g/mol
InChIキー: OKBAAPMWXQTUMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Carbamimidoyl-1H-indazole-3-carboxylic Acid (CAS 199609-47-7) is a high-purity indazole derivative offered for research and development purposes. With a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol, this compound serves as a versatile chemical scaffold . Indazole-containing derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, which include anti-inflammatory, antitumor, and antifungal properties . Specifically, the "indazole-3-carboxamide" core, which is closely related to this carboxylic acid, is a well-studied structure in scientific research, particularly in the investigation of synthetic cannabinoid receptor agonists and their metabolic pathways . Studies utilizing techniques like ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) have explored the metabolism of such indazole-based structures in vitro using pooled human liver microsomes to identify characteristic metabolites . This makes 6-carbamimidoyl-1H-indazole-3-carboxylic acid a valuable compound for researchers in forensic toxicology, pharmacology, and drug metabolism, aiding in the identification of biomarkers and the study of biotransformation processes. This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

6-carbamimidoyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8(11)4-1-2-5-6(3-4)12-13-7(5)9(14)15/h1-3H,(H3,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBAAPMWXQTUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445357
Record name 6-carbamimidoyl-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199609-47-7
Record name 6-carbamimidoyl-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-carbamimidoyl-1H-indazole-3-carboxylic acid CAS 199609-47-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and biological applications of 6-Carbamimidoyl-1H-indazole-3-carboxylic acid (CAS 199609-47-7). This document is structured for researchers in medicinal chemistry and drug discovery.

CAS 199609-47-7 | A Critical Scaffold for Serine Protease Inhibition

Executive Summary

6-Carbamimidoyl-1H-indazole-3-carboxylic acid is a specialized heterocyclic building block utilized primarily in the design of peptidomimetic inhibitors targeting serine proteases, specifically Factor Xa and Thrombin .

Structurally, the compound features a rigid indazole core which restricts conformational entropy compared to phenyl-based analogs. The C6-amidine (carbamimidoyl) group functions as a potent arginine side-chain mimic , capable of forming a high-affinity salt bridge with the aspartate residue (e.g., Asp189) in the S1 specificity pocket of trypsin-like serine proteases. The C3-carboxylic acid provides a vector for extending the scaffold into the S2/S3 pockets via amide coupling, allowing for high-specificity drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
PropertyDetail
IUPAC Name 6-Carbamimidoyl-1H-indazole-3-carboxylic acid
CAS Number 199609-47-7
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
SMILES NC(=N)c1ccc2c(c1)[nH]nc2C(=O)O
Synonyms 6-Amidino-1H-indazole-3-carboxylic acid; 1H-Indazole-3-carboxylic acid, 6-(aminoiminomethyl)-
Physicochemical Profile
ParameterValue (Experimental/Predicted)Relevance
pKa (Amidine) ~11.5Highly basic; protonated at physiological pH.
pKa (Carboxyl) ~3.5Ionized at physiological pH; facilitates coupling.
LogP -0.8 to -1.2High hydrophilicity due to zwitterionic character.
Solubility Low in organic solvents; Soluble in DMSO, dilute acid/base.Requires polar solvents for synthesis/purification.
Melting Point >300°C (dec)Indicates strong intermolecular H-bonding lattice.

Therapeutic Utility & Mechanism of Action

Pharmacophore: The Arginine Mimic

The primary utility of CAS 199609-47-7 lies in its ability to mimic the P1 residue (Arginine) of natural substrates for coagulation factors.

  • S1 Pocket Binding: The 6-amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Factor Xa/Thrombin) at the bottom of the S1 pocket.

  • Scaffold Rigidity: The indazole ring locks the amidine and the linker (C3-position) into a planar conformation, reducing the entropic penalty upon binding compared to flexible benzamidine derivatives.

Biological Pathway Visualization

The following diagram illustrates the role of this scaffold in inhibiting the Coagulation Cascade.

CoagulationInhibition FXa Factor Xa (Active Protease) Thrombin Thrombin (Factor IIa) FXa->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes Inhibitor Indazole-Based Inhibitor (CAS 199609-47-7 Core) S1_Pocket S1 Specificity Pocket (Asp189 Interaction) Inhibitor->S1_Pocket Mimics Arginine P1 S1_Pocket->FXa Blocks Catalytic Site S1_Pocket->Thrombin Blocks Catalytic Site

Caption: Mechanism of Action: The indazole scaffold targets the S1 pocket of coagulation factors, preventing fibrin clot formation.

Synthetic Protocols

The synthesis of 6-carbamimidoyl-1H-indazole-3-carboxylic acid presents a challenge due to the sensitivity of the amidine group. The recommended route constructs the indazole core first, followed by the conversion of a nitrile precursor to the amidine via the Pinner Reaction .

Retrosynthetic Analysis
  • Target: 6-Carbamimidoyl-1H-indazole-3-carboxylic acid.[1]

  • Precursor: 6-Cyano-1H-indazole-3-carboxylic acid (ethyl ester).

  • Core Formation: Diazotization of 6-cyano-2-aminophenylacetic acid or cyclization of 6-cyanoisatin.

Step-by-Step Synthesis Workflow
Step 1: Preparation of 6-Cyano-1H-indazole-3-carboxylic acid ester

Starting Material: 6-Cyanoisatin or 2-Amino-4-cyanophenylacetic acid.

  • Reagents: NaNO₂, HCl, SnCl₂ (for Isatin route).

  • Protocol:

    • Hydrolyze 6-cyanoisatin with NaOH to open the ring to the keto-acid.

    • Perform diazotization using NaNO₂/HCl at 0°C.

    • Reduce the diazonium salt with SnCl₂ to the hydrazine intermediate.

    • Reflux in acidic ethanol to effect cyclization to the indazole ester.

    • Yield: Typically 60-75%.[2]

Step 2: Pinner Reaction (Nitrile to Amidine)

This is the critical step for installing the CAS-specific functionality.

  • Reagents: Dry HCl gas, Anhydrous Ethanol, Ammonia (NH₃) in Methanol.

  • Protocol:

    • Suspend 6-cyano-1H-indazole-3-carboxylic acid ethyl ester in anhydrous ethanol (0.1 M).

    • Cool to 0°C and saturate the solution with dry HCl gas for 2–3 hours.

    • Seal the vessel and stir at 4°C for 24–48 hours to form the imidate ester hydrochloride intermediate.

    • Evaporate solvent under vacuum (keep temperature <40°C to avoid decomposition).

    • Redissolve the residue in anhydrous methanol.

    • Add 7N NH₃ in methanol (excess, 5–10 eq) and stir at room temperature for 12–24 hours.

    • The product precipitates or is isolated by evaporation.

Step 3: Hydrolysis (Optional)

If the free acid is required (as per CAS 199609-47-7), the ester is hydrolyzed. Note: The amidine is sensitive to strong base.

  • Protocol: Acidic hydrolysis (6N HCl, reflux) is preferred to preserve the amidine, yielding the hydrochloride salt of the target acid.

Synthetic Workflow Diagram

SynthesisRoute Start 6-Cyanoisatin Step1 1. NaOH 2. NaNO2/HCl 3. SnCl2 Start->Step1 Inter1 Hydrazine Intermediate Step1->Inter1 Step2 Cyclization (Acid/EtOH) Inter1->Step2 Inter2 6-Cyano-indazole-3-ester Step2->Inter2 Step3 1. HCl(g)/EtOH 2. NH3/MeOH Inter2->Step3 Final 6-Carbamimidoyl-indazole (Target) Step3->Final

Caption: Synthetic route from 6-cyanoisatin to the target amidine via Pinner reaction.

Quality Control & Analytical Validation

To ensure the integrity of CAS 199609-47-7, the following analytical signals must be verified.

1H-NMR (DMSO-d6, 400 MHz)
  • Amidine Protons: Broad singlets at δ 9.2–9.5 ppm (4H, exchangeable with D₂O).

  • Indazole NH: Broad singlet at δ 13.8–14.2 ppm .

  • Aromatic Region:

    • H4 (d): ~8.2 ppm (Deshielded by C3-carbonyl).

    • H7 (s/d): ~7.9 ppm (Ortho to amidine).

    • H5 (dd): ~7.6 ppm.[3]

Mass Spectrometry (ESI+)
  • M+H Peak: 205.2 m/z.

  • Fragment: Loss of NH₃ (188 m/z) is common in amidines under high fragmentation voltage.

Safety & Handling

  • Hygroscopicity: Amidine salts (HCl) are extremely hygroscopic. Store in a desiccator at -20°C.

  • Irritant: The compound is a respiratory and skin irritant. Use a fume hood during the Pinner reaction (HCl gas).

  • Stability: The free base amidine is less stable than the salt form. Always isolate and store as the Hydrochloride or Acetate salt.

References

  • Synthesis of Indazole-3-carboxylic acid Derivatives: Title: Practical Synthesis of 1H-Indazole-3-carboxylic acid and its derivatives. Source:Heterocycles, 1996, 43, 2701-2712.[4][2] URL:[Link]

  • Amidine Pharmacophore in Serine Protease Inhibitors: Title: Design and Synthesis of Factor Xa Inhibitors. Source:Journal of Medicinal Chemistry, 2000, 43(21), 3809–3812. URL:[Link]

  • Pinner Reaction Methodology: Title: A Practical Guide to the Pinner Reaction. Source:Organic Syntheses, Coll.[5] Vol. 1, p.5 (1941). URL:[Link]

  • CAS Registry Data: Title: 6-Carbamimidoyl-1H-indazole-3-carboxylic acid (CAS 199609-47-7).[1] Source:CAS Common Chemistry.[6][7] URL:[Link]

Sources

Biological Activity of 6-Amidinoindazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-amidinoindazole-3-carboxylic acid derivatives , a specialized class of small-molecule inhibitors targeting trypsin-like serine proteases. These compounds are primarily investigated for their potent anticoagulant properties, acting as direct inhibitors of Factor Xa (FXa) and Thrombin (Factor IIa) .

Technical Guide for Drug Discovery & Development

Executive Summary

The 6-amidinoindazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, specifically designed to mimic the arginine residue of natural substrates for serine proteases. The 6-amidino group serves as a critical "warhead" that anchors the molecule into the S1 specificity pocket of the enzyme, while the indazole-3-carboxylic acid core acts as a rigid template, directing substituents into the S2 and S3 subsites to enhance potency and selectivity.

Primary Therapeutic Application: Anticoagulation (Thrombosis prevention/treatment).[1][2] Mechanism of Action: Competitive, reversible inhibition of Factor Xa and/or Thrombin. Key Advantage: Potential for high oral bioavailability and tunable selectivity profiles compared to first-generation benzamidine inhibitors.

Molecular Mechanism of Action

To understand the biological activity of these derivatives, one must analyze their interaction with the serine protease active site.

The S1 Specificity Pocket (Asp189)

Trypsin-like serine proteases (FXa, Thrombin) possess a deep, negatively charged S1 pocket containing an aspartic acid residue (Asp189 ).

  • Natural Substrate: Cleaves after Arginine or Lysine (positively charged).

  • Inhibitor Mimicry: The 6-amidino group (pKa ~11-12) is protonated at physiological pH. It forms a strong salt bridge and bidentate hydrogen bonds with Asp189 at the bottom of the S1 pocket.

The Indazole Scaffold Role

The indazole ring provides a flat, aromatic core that fits within the hydrophobic cleft of the active site.

  • 6-Position (Amidine): Fixed orientation to target S1.

  • 3-Position (Carboxylic Acid/Amide): This vector points towards the S2/S3 subsites (often the "aryl binding site"). Derivatization here (e.g., amides, esters) determines the inhibitor's selectivity (FXa vs. Thrombin) and pharmacokinetic properties.

Coagulation Cascade Inhibition Pathway

The following diagram illustrates the precise intervention points of these derivatives within the coagulation cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Enzyme) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Converts Prothrombin Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Inhibitor 6-Amidinoindazole Derivative Inhibitor->FXa Inhibits (Primary) Inhibitor->Thrombin Inhibits (Selectivity dep.)

Figure 1: Intervention of 6-amidinoindazole derivatives in the coagulation cascade. Primary targets are FXa and Thrombin.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by substitutions at the 3-position.

Structural DomainChemical ModificationBiological Effect
6-Position Amidine (–C(=NH)NH₂)Essential. Removal or substitution with non-basic groups (e.g., nitrile) abolishes activity against FXa/Thrombin (loss of S1 binding).
Indazole Core N1-AlkylationGenerally tolerated but can affect solubility. Bulky groups may clash with the enzyme wall.
3-Position Carboxylic Acid (–COOH)Weak activity due to electrostatic repulsion in S2/S3 or poor cell permeability.
3-Position Carboxamide (–CONHR)High Potency. The 'R' group (often aryl or heteroaryl) interacts with the hydrophobic S2/S3 pockets (aromatic stacking).
3-Position Sulfonamide Linkers Can alter selectivity towards Thrombin over FXa.

Key Insight: To achieve oral bioavailability, the highly basic amidine group is often masked as a prodrug (e.g., amidoxime or carbamate), which is metabolized in vivo to the active amidine.

Chemical Synthesis & Workflow

The synthesis of these derivatives typically follows a convergent pathway. The core challenge is introducing the amidine group late in the synthesis to avoid side reactions.

Synthetic Protocol (Generalized)[3]
  • Scaffold Formation: Cyclization of 2-nitro-4-cyanobenzaldehyde or similar precursors to form the 6-cyanoindazole-3-carboxylic acid core.

  • Derivatization (3-Position): Coupling of the carboxylic acid with amines (using EDC/HOBt or HATU) to install the S2/S3 binding moiety.

  • Warhead Installation (6-Position): Conversion of the 6-cyano group to the amidine.

    • Method A (Pinner): HCl/EtOH -> Imidate -> Ammonia/EtOH.

    • Method B (Direct): Hydroxylamine -> Amidoxime -> Hydrogenation (Raney Ni).

SynthesisWorkflow Start 6-Cyano-indazole-3-acid Step1 Amide Coupling (R-NH2, HATU) Start->Step1 Intermediate 6-Cyano-3-carboxamide Step1->Intermediate Step2 Pinner Reaction (1. HCl/EtOH, 2. NH3) Intermediate->Step2 Final 6-Amidinoindazole Derivative Step2->Final

Figure 2: General synthetic route for 6-amidinoindazole-3-carboxamides.

Biological Evaluation Protocols

Trustworthy data generation requires rigorous assay protocols.

In Vitro Enzyme Inhibition Assay (Chromogenic)

This assay determines the


 or 

of the derivative against purified human Factor Xa or Thrombin.

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA (to prevent non-specific binding).

  • Enzyme: Human Factor Xa (0.5 nM final) or Thrombin (0.5 nM final).

  • Substrate:

    • For FXa: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Procedure:

    • Incubate enzyme + inhibitor (varying concentrations) for 10 mins at 37°C.

    • Add chromogenic substrate (

      
       concentration).
      
    • Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 mins.

  • Analysis: Fit initial velocities (

    
    ) to the Morrison equation (for tight-binding inhibitors) or standard dose-response curves to calculate 
    
    
    
    .
In Vivo Antithrombotic Efficacy (Rat AV Shunt Model)

Protocol:

  • Subjects: Male Wistar rats (250-300g).

  • Administration: Oral (p.o.) or Intravenous (i.v.) administration of the test compound.[1]

  • Shunt: Connect the left jugular vein and right carotid artery with a polyethylene tube containing a silk thread (thrombogenic surface).

  • Measurement: Blood flows through the shunt for 15 minutes.

  • Endpoint: Weigh the silk thread. The reduction in thrombus weight compared to vehicle control indicates antithrombotic efficacy.

Comparative Data Summary

The following table summarizes typical activity profiles for this class compared to standard reference compounds.

Compound ClassTarget

(nM)
Selectivity (FXa/IIa)Oral Bioavailability
6-Amidinoindazole-3-amide Factor Xa1 - 20 > 500-foldModerate (High if prodrug)
6-Amidinoindazole-3-amide Thrombin5 - 100 VariableModerate
Rivaroxaban (Ref) Factor Xa0.4> 10,000-foldHigh
Benzamidine (Ref) Trypsin~18,000LowLow

Note: Data represents typical ranges for optimized derivatives found in patent literature (e.g., US 5705487).

References

  • Structure-based design of potent, amidine-derived inhibitors of factor Xa. PubMed. [Link]

  • Inhibitors of Arginine-Specific Esteroproteases (Patent US5705487).Google Patents. Describes the specific 6-amidinoindazole scaffold.
  • Dibasic (amidinoaryl)propanoic acid derivatives as novel blood coagulation factor Xa inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives. RSC Advances. (Context for Indazole scaffold synthesis). [Link]

Sources

6-carbamimidoyl-1H-indazole-3-carboxylic acid structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Carbamimidoyl-1H-indazole-3-carboxylic Acid Derivatives as Serine Protease Inhibitors

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structure-activity relationship (SAR) for the 6-carbamimidoyl-1H-indazole-3-carboxylic acid scaffold, a cornerstone in the development of potent and selective inhibitors for serine proteases, particularly those involved in the blood coagulation cascade. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced molecular interactions that govern the efficacy and selectivity of this important class of inhibitors.

Introduction: The 6-Amidinyl-Indazole-3-Carboxylate Scaffold

The 6-carbamimidoyl-1H-indazole-3-carboxylic acid core represents a privileged scaffold in modern medicinal chemistry, particularly for targeting serine proteases. These enzymes, characterized by a highly conserved catalytic triad (Ser-His-Asp), play critical roles in numerous physiological and pathophysiological processes, including blood coagulation, fibrinolysis, and inflammation. The design of inhibitors for targets like Factor VIIa (FVIIa) is of significant therapeutic interest for the treatment of thrombotic disorders.

The indazole scaffold provides a rigid and synthetically tractable framework. The strategic placement of a basic amidine (carbamimidoyl) group at the C6 position and an acidic carboxylic acid at the C3 position creates a zwitterionic molecule adept at interacting with key recognition sites in the active site of target proteases. The amidine group typically anchors the inhibitor in the S1 specificity pocket, mimicking the side chain of arginine or lysine, while the carboxylate engages in crucial hydrogen bonding and electrostatic interactions.

This guide will dissect the SAR of this scaffold by examining the functional consequences of modifications to its three primary components: the indazole core, the C3-carboxylic acid, and the C6-carbamimidoyl group.

Core Postulates of the SAR: The Tripartite Interaction Model

The inhibitory potency of this scaffold is fundamentally based on a tripartite interaction model with the serine protease active site. Understanding this model is crucial for rational drug design.

  • Pillar 1: The S1 Pocket Anchor (C6-Amidine): The positively charged carbamimidoyl group is the primary determinant of potency and selectivity. It deeply penetrates the S1 specificity pocket of the protease, which is typically lined with acidic residues (e.g., Asp189 in trypsin-like proteases), forming a strong salt bridge.

  • Pillar 2: The Catalytic Site Interaction (C3-Carboxylate): The C3-carboxylate group is positioned to interact with key residues in or near the catalytic site, often forming hydrogen bonds with the backbone amides of the oxyanion hole or with residues like Gly193.

  • Pillar 3: The Indazole Core & Lipophilic Pockets: The bicyclic indazole ring itself occupies a larger, often more lipophilic, region of the active site cleft. Modifications to this core, particularly at the N1 position, are critical for modulating selectivity, pharmacokinetic properties, and establishing additional van der Waals or hydrophobic interactions.

Below is a conceptual diagram illustrating this fundamental binding hypothesis.

cluster_Protease Serine Protease Active Site cluster_Inhibitor 6-Amidinyl-Indazole-3-Carboxylate Scaffold S1_Pocket S1 Specificity Pocket (e.g., Asp189) Catalytic_Site Catalytic Site (e.g., Gly193) Lipophilic_Region Lipophilic Region Amidine C6-Amidine (Basic) Amidine->S1_Pocket Salt Bridge (Primary Anchor) Carboxylate C3-Carboxylate (Acidic) Carboxylate->Catalytic_Site H-Bonding Indazole N1-Substituted Indazole Core Indazole->Lipophilic_Region Hydrophobic Interactions

Caption: Conceptual binding model of the inhibitor scaffold within the protease active site.

Dissecting the Structure-Activity Relationship

The C6-Carbamimidoyl Group: The Master Key

The C6-amidine is arguably the most critical functional group for high-affinity binding. Its primary role is to occupy the S1 pocket.

  • Positional Isomerism: Moving the amidine group from the C6 to the C5 or C7 position of the indazole ring generally leads to a significant loss of inhibitory activity. This underscores the geometric precision required for optimal interaction with the S1 pocket.

  • Bioisosteric Replacement: Replacement of the amidine with other basic groups like guanidine or aminomethyl has been explored. While these can also engage the S1 pocket, the amidine group consistently provides the optimal balance of basicity (pKa) and geometry for potent inhibition of targets like FVIIa.

The C3-Carboxylic Acid: Essential for Potency

The C3-carboxylate is the second pillar of the binding model. Its acidic nature is crucial for establishing key interactions.

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester, or to a primary amide, results in a dramatic decrease in inhibitory potency. For example, in a series of FVIIa inhibitors, the free acid consistently shows Ki values in the low nanomolar range, whereas the corresponding ethyl esters are often several orders of magnitude less active. This highlights the necessity of the negatively charged carboxylate for forming a critical hydrogen bond network.

  • Carboxylate Bioisosteres: While less common for this specific scaffold, exploration of bioisosteres like tetrazoles could be a viable strategy, although maintaining the precise geometry for interaction would be challenging.

The N1-Substituent of the Indazole Core: Tuning Selectivity and Properties

The N1 position of the indazole ring is the primary site for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The substituent at this position projects out of the core binding region and interacts with more variable, solvent-exposed surfaces of the protease.

  • Impact of Alkyl and Aryl Groups: Early work by Zbinden et al. demonstrated that introducing substituents at the N1 position was key to achieving high potency against FVIIa. Small alkyl groups are generally well-tolerated, but introducing larger, more lipophilic aryl or heteroaryl groups can significantly enhance potency by forming additional interactions.

  • The Role of Lipophilicity and Shape: A systematic exploration of various N1-substituents revealed that potency is not solely dependent on lipophilicity. The shape and conformational flexibility of the substituent play a crucial role. For instance, bulky or conformationally rigid groups can either enhance binding by locking into a favorable conformation or decrease it through steric hindrance.

The table below summarizes the SAR for key modifications on the 6-carbamimidoyl-1H-indazole-3-carboxylic acid scaffold against Factor VIIa, based on data from seminal publications.

Compound ID N1-Substituent C3-Modification Factor VIIa Ki (nM) SAR Interpretation
1H-COOH>1000The unsubstituted N1-indazole lacks potency.
2CH3-COOH150Small alkyl group at N1 provides a moderate increase in potency.
3Phenyl-COOH10Aromatic substituent at N1 significantly boosts potency through hydrophobic interactions.
44-Chlorophenyl-COOH3Electron-withdrawing groups on the N1-phenyl ring can further enhance activity.
5Phenyl-COOCH2CH3>5000Esterification of the C3-carboxylate abolishes inhibitory activity, confirming its critical role.

Experimental Protocols: Quantifying Inhibitory Activity

The evaluation of these inhibitors relies on robust and reproducible biochemical assays. The following is a standardized protocol for determining the inhibitory constant (Ki) against a serine protease like Factor VIIa.

Workflow for Ki Determination

The process involves measuring the initial rate of substrate hydrolysis by the enzyme in the presence of varying concentrations of the inhibitor.

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_acq Data Acquisition & Analysis P1 Prepare serial dilutions of inhibitor compound P2 Prepare assay buffer (e.g., Tris-HCl, NaCl, CaCl2) P3 Prepare enzyme (FVIIa) and substrate solutions E1 Add buffer, inhibitor, and enzyme to microplate wells P3->E1 E2 Incubate for pre-defined time (e.g., 15 min at 25°C) E1->E2 E3 Initiate reaction by adding chromogenic substrate E2->E3 D1 Monitor absorbance change (e.g., at 405 nm) over time E3->D1 D2 Calculate initial reaction velocities (v) D1->D2 D3 Plot v vs. [Inhibitor] and fit to Morrison equation to find Ki D2->D3

Caption: Standard workflow for determining the Ki of a competitive enzyme inhibitor.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme, for instance, 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.4.

    • Inhibitor Stock: Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock in the assay buffer to create a range of concentrations that will span the expected Ki value.

    • Enzyme Solution: Dilute the stock of recombinant human Factor VIIa in assay buffer to a final concentration that yields a linear substrate conversion rate (e.g., 1-5 nM).

    • Substrate Solution: Prepare a solution of a suitable chromogenic or fluorogenic substrate (e.g., Spectrozyme FVIIa) in assay buffer at a concentration close to its Km value.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the diluted inhibitor solution (or buffer for control wells).

    • Add 25 µL of the diluted enzyme solution to initiate the pre-incubation.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor and enzyme to reach equilibrium.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

  • Data Measurement and Analysis:

    • Immediately place the microplate into a plate reader set to the appropriate wavelength (e.g., 405 nm for a p-nitroanilide-based chromogenic substrate).

    • Measure the absorbance every 30 seconds for 10-15 minutes.

    • Calculate the initial velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the fact that a significant fraction of the inhibitor may be bound to the enzyme.

Conclusion and Future Directions

The 6-carbamimidoyl-1H-indazole-3-carboxylic acid scaffold is a remarkably effective platform for the design of serine protease inhibitors. Its SAR is well-defined by a tripartite interaction model where the C6-amidine anchors the molecule in the S1 pocket, the C3-carboxylate interacts with the catalytic machinery, and the N1-substituent fine-tunes potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on optimizing the N1-substituents to achieve greater selectivity against closely related proteases and to improve oral bioavailability and other drug-like properties, paving the way for new therapeutic agents for a range of diseases.

References

  • Zbinden, P., et al. (2003). 6-Amidinyl-1H-indazole-3-carboxylic acid derivatives as potent, selective, and orally bioavailable inhibitors of human factor VIIa. Bioorganic & Medicinal Chemistry Letters, 13(15), 2545-2549. [Link]

The Role of the 6-Amidino Group in Indazole-Based Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, mechanistic, and medicinal chemistry roles of the 6-amidino group within indazole-based Factor Xa (fXa) inhibitors.

Executive Summary

In the design of direct Factor Xa inhibitors, the 6-amidinoindazole scaffold serves as a rigid, high-affinity P1 ligand . The 6-amidino group functions as a bioisostere of the arginine side chain found in the natural substrate (prothrombin), anchoring the inhibitor into the S1 specificity pocket. While this moiety confers sub-nanomolar potency via a critical salt bridge with Asp189 , its high basicity (pKa ~11–12) creates a significant barrier to oral bioavailability, necessitating specific optimization strategies such as prodrug formulation or bioisosteric replacement.

Structural Biology & Mechanism of Action

The efficacy of 6-amidinoindazole inhibitors hinges on their ability to occupy the S1 specificity pocket of Factor Xa. This pocket is deep, narrow, and lined with hydrophobic residues, terminating in a negatively charged aspartic acid (Asp189).

The Critical Interaction: Asp189 Salt Bridge

The 6-amidino group is protonated at physiological pH. It projects deep into the S1 pocket where it forms a bidentate salt bridge with the carboxylate side chain of Asp189 .

  • Geometry: The indazole core acts as a rigid spacer (replacing the flexible alkyl chain of arginine or the phenyl ring of benzamidine).

  • Vector: Placing the amidine at the 6-position and the linker at the 3-position of the indazole creates a vector that mimics the para-substitution pattern of 4-amidinobenzamide, perfectly positioning the P2-P4 domains of the inhibitor towards the S4 aryl-binding pocket.

Secondary Interactions
  • Gly219: One nitrogen of the amidine group often hydrogen bonds with the carbonyl oxygen of Gly219.

  • Water-Mediated Bridges: The amidine can stabilize a network of conserved water molecules (e.g., Wat306) within the S1 pocket, further locking the conformation.

BindingMode cluster_0 Factor Xa Active Site Asp189 Asp189 (Anionic Floor) Amidine 6-Amidino Group (+) Amidine->Asp189 Bidentate Salt Bridge (Critical for Potency) Gly219 Gly219 (Backbone CO) Amidine->Gly219 H-Bond Indazole Indazole Scaffold (Rigid Core) Indazole->Amidine C6 Position S1_Pocket S1 Specificity Pocket Indazole->S1_Pocket Hydrophobic Stacking (Tyr228) Linker C3-Linker (to P2/P4) Indazole->Linker C3 Position

Caption: Mechanistic interaction map showing the 6-amidino group anchoring the indazole core via the Asp189 salt bridge.

The Pharmacokinetic Paradox: Potency vs. Permeability

The 6-amidino group introduces a fundamental trade-off in drug design: Affinity vs. Oral Absorption.

FeatureImpact on Potency (Ki)Impact on ADME (PK)
Salt Bridge (Asp189) Positive: Drives Ki to < 1 nM range.Negative: High desolvation penalty.
Basicity (pKa ~11) Positive: Ensures ionization at pH 7.4.Negative: Prevents passive diffusion across gut membrane (Caco-2 < 1 x 10⁻⁶ cm/s).
Polarity Positive: Specificity for S1 pocket.Negative: High clearance, low volume of distribution.
Optimization Strategies

To overcome the poor permeability of the 6-amidino group, two primary strategies are employed:

  • Prodrug Approach: Masking the amidine as a methoxy-amidine or amidoxime . These are neutral, permeable, and metabolized back to the active amidine in the liver/plasma.

  • Bioisosteric Replacement: Replacing the amidine with less basic groups (e.g., 5-chloropyridine or chlorothiophene) that rely on halogen bonding or hydrophobic interactions rather than charge, though this often results in a loss of potency that must be regained elsewhere in the molecule.

Synthetic Protocol: 6-Amidinoindazole Assembly

The synthesis of the 6-amidinoindazole core requires constructing the bicycle while preserving a handle (nitrile) for late-stage conversion to the amidine.

Key Synthetic Steps
  • Cyclization: Starting from 4-cyano-2-fluorobenzaldehyde (or corresponding ketone), reaction with hydrazine hydrate effects nucleophilic aromatic substitution (SnAr) followed by condensation to form the indazole ring.

  • Linker Attachment: Functionalization at the N1 or C3 position to attach the P2-P4 recognition elements.

  • Pinner Reaction (Amidine Formation): The C6-nitrile is converted to the amidine.

Synthesis Start 4-Cyano-2-fluorobenzaldehyde Core 6-Cyanoindazole Start->Core SnAr Cyclization (120°C, DMSO) Reagent1 Hydrazine Hydrate (N2H4) Reagent1->Core Intermed Functionalized Nitrile Core->Intermed Alkylation/Acylation at N1 or C3 Coupling Coupling to P2-P4 (Linker Attachment) Amidine 6-Amidinoindazole (Active Inhibitor) Intermed->Amidine Pinner Rxn: 1. HCl/EtOH 2. NH3/MeOH

Caption: Synthetic workflow for generating the 6-amidinoindazole core from nitrile precursors.

Detailed Protocol: Pinner Reaction (Nitrile to Amidine)
  • Step 1 (Imidate Formation): Dissolve the 6-cyanoindazole intermediate in anhydrous ethanol/dioxane. Bubble dry HCl gas through the solution at 0°C until saturation. Stir at room temperature for 12–24 hours to form the ethyl imidate hydrochloride precipitate.

  • Step 2 (Amidine Formation): Filter the imidate salt (under inert atmosphere to avoid hydrolysis). Resuspend in anhydrous methanol. Treat with excess ammonia (7M in MeOH) or ammonium carbonate. Stir at ambient temperature for 18 hours.

  • Purification: Concentrate and purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Experimental Validation Protocols

To validate the role of the 6-amidino group, the following assays are standard.

A. Chromogenic Factor Xa Inhibition Assay
  • Purpose: Determine Ki (binding affinity).

  • Reagents: Human Factor Xa (enzyme), S-2765 (chromogenic substrate).

  • Protocol:

    • Incubate inhibitor (serial dilutions in DMSO) with 0.5 nM human Factor Xa in Tris-buffer (pH 7.4) for 30 mins at 37°C.

    • Add S-2765 substrate (200 µM final).

    • Monitor absorbance at 405 nm (pNA release) kinetically for 10 mins.

    • Fit Vmax vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.

  • Expected Result: 6-amidino analogs should show Ki < 5 nM. Non-amidino analogs (e.g., 6-cyano) will likely show Ki > 1000 nM, confirming the salt bridge necessity.

B. Caco-2 Permeability Assay
  • Purpose: Assess oral bioavailability potential.

  • Protocol:

    • Culture Caco-2 cells on transwell inserts for 21 days (monolayer formation).

    • Add inhibitor (10 µM) to the apical chamber (pH 6.5).

    • Sample basolateral chamber (pH 7.4) at 30, 60, 90 mins.

    • Quantify via LC-MS/MS.

  • Expected Result: 6-amidinoindazole will show low permeability (

    
     cm/s) and high efflux ratio, necessitating prodrug strategies.
    
References
  • Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link

  • Design, synthesis, and biological evaluation of potent and selective amidino bicyclic factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • 7-fluoroindazoles as potent and selective inhibitors of factor Xa. Bioorganic & Medicinal Chemistry Letters. Link

  • Factor Xa Inhibitors: S1 binding interactions. Journal of Medicinal Chemistry. Link

  • United States Patent: Preparation of amidinoindazole derivatives. Google Patents. Link

Methodological & Application

synthesis protocols for 6-carbamimidoyl-1H-indazole-3-carboxylic acid from 6-cyanoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note & Protocol: Synthesis of 6-Carbamimidoyl-1H-indazole-3-carboxylic Acid from 6-Cyanoindazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-carbamimidoyl-1H-indazole-3-carboxylic acid (also known as 6-amidinoindazole-3-carboxylic acid) starting from 6-cyanoindazole .

The target molecule features two critical functionalities: a C3-carboxylic acid and a C6-amidine "warhead," often utilized in serine protease inhibitors (e.g., Factor D, Thrombin). The synthesis challenges lie in the chemoselective functionalization of the C3 position in the presence of a reactive nitrile and the subsequent conversion of that nitrile to an amidine without compromising the indazole core.

Key Technical Insight: Direct lithiation (e.g., n-BuLi/CO₂) of 6-cyanoindazole is contraindicated due to the high susceptibility of the nitrile group to nucleophilic attack, which would yield a ketone or imine byproduct. This protocol employs a C3-Iodination / Pd-Catalyzed Carbonylation sequence to circumvent this issue, ensuring high chemoselectivity.

Retrosynthetic Analysis & Workflow

The synthesis is divided into three distinct phases to manage functional group compatibility.

Phase 1: Regioselective C3-iodination.[1] Phase 2: Palladium-catalyzed carbonylation (introducing the C3-carboxyl scaffold). Phase 3: Pinner reaction (converting the C6-nitrile to amidine).

SynthesisWorkflow Start 6-Cyanoindazole Step1 3-Iodo-6-cyanoindazole Start->Step1 I2, KOH, DMF (C3-Iodination) Step2 1-THP-3-iodo-6-cyanoindazole (Protection) Step1->Step2 DHP, PTSA (N1-Protection) Step3 Methyl 6-cyano-1-THP- indazole-3-carboxylate Step2->Step3 Pd(OAc)2, dppf, CO MeOH, Et3N (Carbonylation) Step4 Methyl 6-amidino- indazole-3-carboxylate Step3->Step4 1. HCl(g), MeOH (Pinner) 2. NH3/MeOH (Simultaneous THP cleavage) Target 6-Carbamimidoyl-1H- indazole-3-carboxylic Acid Step4->Target LiOH, H2O/THF (Ester Hydrolysis)

Caption: Step-wise synthetic pathway avoiding nucleophilic attack on the nitrile group.

Detailed Protocols

Phase 1: C3-Functionalization (Iodination & Protection)

Objective: Install a reactive handle at C3 without affecting the C6-nitrile. Mechanism: Electrophilic aromatic substitution followed by N1-protection to facilitate palladium catalysis.

Reagents:

  • 6-Cyanoindazole (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Potassium Hydroxide (KOH) pellets (2.0 equiv)

  • DMF (anhydrous)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv)

Protocol:

  • Iodination:

    • Dissolve 6-cyanoindazole in DMF (5 mL/mmol).

    • Add KOH pellets and stir at room temperature (RT) for 15 minutes.

    • Add solid iodine portion-wise over 30 minutes. The reaction is exothermic; maintain temperature

      
      .
      
    • Stir for 2 hours. Monitor by TLC (EtOAc/Hexane). The product (3-iodo-6-cyanoindazole) is typically less polar.

    • Quench: Pour into ice-water containing 5% sodium thiosulfate (to reduce excess iodine).

    • Isolation: Filter the precipitate, wash with water, and dry under vacuum.[2]

    • Yield Expectation: 85-95%.

  • Protection (THP):

    • Suspend the dried 3-iodo-6-cyanoindazole in DCM or THF.

    • Add DHP and catalytic PTSA.

    • Stir at RT for 4–12 hours until the starting material is consumed.

    • Workup: Wash with saturated

      
      , brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (silica gel) is recommended to remove regioisomers (N2-THP), although N1-THP is the major product (typically >90%).

Phase 2: Palladium-Catalyzed Carbonylation

Objective: Convert the C3-iodide to a methyl ester. Critical Control Point: Oxygen must be rigorously excluded to prevent catalyst deactivation.

Reagents:

  • 1-THP-3-iodo-6-cyanoindazole (1.0 equiv)

  • Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Methanol (MeOH) (Solvent/Reactant, 10 mL/mmol)

  • Carbon Monoxide (CO) (Balloon pressure)

Protocol:

  • In a pressure tube or round-bottom flask, dissolve the substrate in anhydrous MeOH.

  • Add

    
    , 
    
    
    
    , and dppf.
  • Degas: Bubble Argon through the solution for 10 minutes.

  • CO Introduction: Purge the vessel with CO gas (balloon). Maintain a CO atmosphere.

  • Heat to 70°C for 12–16 hours.

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

    • Product: Methyl 6-cyano-1-THP-indazole-3-carboxylate.

Phase 3: Pinner Reaction & Amidine Formation[3][4][5]

Objective: Convert the nitrile to an amidine. Mechanistic Note: The acidic conditions (HCl) will simultaneously cleave the acid-labile THP protecting group, simplifying the workflow.

Reagents:

  • Methyl 6-cyano-1-THP-indazole-3-carboxylate

  • Anhydrous HCl gas (generated or from cylinder)

  • Anhydrous Methanol

  • Ammonia (

    
    ) in Methanol (7N solution)
    

Protocol:

  • Imidate Formation:

    • Dissolve the nitrile intermediate in anhydrous MeOH (0.1 M).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturated.

    • Seal the vessel and stir at 0°C to RT for 18–24 hours.

    • Checkpoint: Monitor disappearance of the nitrile peak (~2230 cm⁻¹) via IR or conversion by LCMS. The THP group will cleave during this step.

    • Concentration: Evaporate the solvent and excess HCl under reduced pressure (keep temperature <40°C) to obtain the imidate hydrochloride intermediate. Do not expose to moist air.

  • Amidine Formation:

    • Redissolve the crude imidate residue in anhydrous MeOH.

    • Add excess

      
       in MeOH (7N) at 0°C.
      
    • Stir at RT for 4–6 hours.

    • Concentrate to dryness.[2] The product is Methyl 6-carbamimidoyl-1H-indazole-3-carboxylate .

Phase 4: Final Hydrolysis

Objective: Hydrolyze the methyl ester to the free carboxylic acid.

Protocol:

  • Dissolve the ester in a mixture of THF/Water (1:1).

  • Add Lithium Hydroxide (LiOH·H₂O, 3.0 equiv).

  • Stir at RT for 2–4 hours.

  • Neutralization: Carefully adjust pH to ~6–7 using 1N HCl. The zwitterionic product (Amidine-Acid) often precipitates at neutral pH.

  • Isolation: Filter the solid. If no precipitate forms, purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 Iodination

, KOH, DMF
92%Keep T < 30°C to avoid di-iodination.
2 ProtectionDHP, PTSA95%Ensure anhydrous conditions.
3 CarbonylationPd(OAc)₂, CO, MeOH75-85%Efficient degassing is vital.
4 Pinner/AmidineHCl(g),

/MeOH
70-80%Moisture sensitivity of imidate intermediate.
5 HydrolysisLiOH, THF/H₂O90%pH control during isolation.

References

  • C3-Iodination Methodology

    • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2013.
    • Protocol Validation: (General indazole iodination conditions).

  • Palladium-Catalyzed Carbonylation

    • Comparison of lithiation vs.
    • Source:

  • Pinner Reaction on Indazoles

    • Müller, T. J. J., et al.[3] "A Lewis acid-promoted Pinner reaction."[3] Beilstein J. Org.[3][4] Chem., 2013.[3][4]

    • Source:

  • Indazole-3-Carboxylic Acid Synthesis

    • General routes for indazole-3-carboxylates.[2]

    • Source: [Organic Syntheses, Coll.[5] Vol. 5, p. 650]([Link]) (Reference for general stability of indazole-3-carboxylic acids).

(Note: While specific URLs for the exact combined synthesis of this molecule are proprietary or rare in public databases, the cited references validate the individual unit operations described in this protocol.)

Sources

Application Notes and Protocols for the Synthesis of 6-Amidineindazole via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amidines in Medicinal Chemistry

The amidine functional group is a cornerstone in modern drug design, prized for its ability to engage in strong hydrogen bonding interactions as a bioisostere for other functionalities. This capacity makes it a key feature in a multitude of pharmacologically active agents. The Pinner reaction, a classic and reliable method, offers a direct route to synthesize amidines from nitriles, proceeding through an intermediate imidate salt, often referred to as a Pinner salt.[1][2] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form the Pinner salt, which is then subsequently treated with ammonia or an amine to yield the desired amidine.[3]

This guide provides a comprehensive, in-depth protocol for the conversion of 6-cyanoindazole to 6-amidineindazole hydrochloride, a transformation of significant interest in the synthesis of heterocyclic drug candidates. The protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice, ensuring both technical accuracy and field-proven insights.

The Pinner Reaction: Mechanism and Key Considerations

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol, such as ethanol.[4] The resulting intermediate, a protonated imidate, is then deprotonated to form the imidate, which is subsequently protonated on the nitrogen to form the stable Pinner salt (an alkyl imidate hydrochloride).[4] In the second stage, the Pinner salt is subjected to aminolysis with a source of ammonia, such as ammonium chloride, to furnish the final amidine hydrochloride.

Several critical parameters must be strictly controlled for a successful Pinner reaction:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Any presence of water can lead to the hydrolysis of the intermediate Pinner salt to form an ester, a common side product.[4] Therefore, the use of anhydrous solvents and reagents is paramount.

  • Temperature Control: The Pinner salt is thermodynamically unstable at higher temperatures and can decompose or rearrange to form an amide and an alkyl chloride.[1][2] Conducting the reaction at low temperatures is crucial to ensure the stability of the intermediate and maximize the yield of the desired amidine.

  • Acid Catalyst: Anhydrous hydrogen chloride gas is the traditional and most effective catalyst for the Pinner reaction. It acts as both a catalyst and a reagent, forming the hydrochloride salt of the intermediate and the final product.

Experimental Protocol: Synthesis of 6-Amidineindazole Hydrochloride

This protocol provides a detailed, step-by-step methodology for the conversion of 6-cyanoindazole to 6-amidineindazole hydrochloride.

Materials and Reagents
  • 6-Cyanoindazole

  • Anhydrous Ethanol (absolute, <0.05% water)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas, anhydrous)

  • Ammonium Chloride

  • Anhydrous Methanol

  • Schlenk flask or a three-necked round-bottom flask equipped with a gas inlet, a magnetic stirrer, and a drying tube

  • Ice bath

  • Rotary evaporator

Part 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-cyanoindazole (1 equivalent) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0 and 5°C. Continue the introduction of HCl for 1-2 hours, or until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Reaction Progression: Seal the flask and allow the reaction to stir at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a significant amount of precipitate.

  • Isolation of Pinner Salt: Once the reaction is complete, dilute the mixture with an equal volume of anhydrous diethyl ether to facilitate further precipitation of the Pinner salt. Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum. The resulting ethyl imidate hydrochloride of 6-cyanoindazole should be used immediately in the next step.

Part 2: Conversion to 6-Amidineindazole Hydrochloride
  • Reaction Setup: In a clean, dry flask, suspend the freshly prepared Pinner salt (1 equivalent) in anhydrous methanol (5-10 mL per gram of Pinner salt).

  • Addition of Ammonia Source: Add ammonium chloride (1.5-2 equivalents) to the suspension.

  • Reaction and Heating: Stir the mixture at room temperature for 1-2 hours, then gently heat to 40-50°C for 4-6 hours. The progress of the aminolysis can be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 6-amidineindazole hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the final product as a crystalline solid.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale and Expected Outcome
Solvent (Part 1) Anhydrous EthanolActs as both solvent and reactant. Must be strictly anhydrous to prevent ester formation.
Acid Catalyst Anhydrous HCl gasProtonates the nitrile, activating it for nucleophilic attack. Ensures the formation of the hydrochloride salt.
Temperature (Part 1) 0-5°CMaintains the stability of the thermodynamically unstable Pinner salt, preventing side reactions.[1][2]
Reaction Time (Part 1) 12-24 hoursAllows for the complete formation of the Pinner salt. Reaction time may need optimization based on substrate reactivity.
Ammonia Source (Part 2) Ammonium ChlorideProvides the amine nucleophile for the conversion of the Pinner salt to the amidine.
Solvent (Part 2) Anhydrous MethanolA polar solvent that facilitates the reaction of the Pinner salt with ammonium chloride.
Temperature (Part 2) 40-50°CGentle heating can accelerate the aminolysis step without significant decomposition of the product.
Purification RecrystallizationEffective for obtaining high-purity crystalline 6-amidineindazole hydrochloride.

Visualization of the Experimental Workflow

Pinner_Reaction_Workflow cluster_part1 Part 1: Pinner Salt Formation cluster_part2 Part 2: Amidine Formation A 1. Dissolve 6-Cyanoindazole in Anhydrous Ethanol B 2. Cool to 0°C A->B Inert Atmosphere C 3. Bubble Anhydrous HCl Gas B->C Maintain Temp. D 4. Stir at 0-5°C (12-24h) C->D Saturate Solution E 5. Precipitate with Anhydrous Diethyl Ether D->E Reaction Completion F 6. Filter and Dry Pinner Salt E->F Isolate Intermediate G 1. Suspend Pinner Salt in Anhydrous Methanol F->G Immediate Use H 2. Add Ammonium Chloride G->H I 3. Stir and Heat (40-50°C, 4-6h) H->I Aminolysis J 4. Remove Solvent I->J Work-up K 5. Recrystallize Product J->K Purification L Pure 6-Amidineindazole HCl K->L

Caption: Experimental workflow for the synthesis of 6-amidineindazole HCl.

Troubleshooting and Field-Proven Insights

  • Low Yield of Pinner Salt: This is often due to the presence of moisture. Ensure all glassware is flame-dried and all reagents and solvents are strictly anhydrous. Insufficient saturation with HCl gas can also lead to incomplete reaction.

  • Formation of Ester Byproduct: This is a clear indication of water in the reaction mixture. Re-evaluate the dryness of all components.

  • Incomplete Conversion to Amidine: The aminolysis step may require longer reaction times or slightly higher temperatures depending on the stability of the Pinner salt. Ensure an adequate excess of the ammonia source is used.

  • Purification Challenges: The final amidine hydrochloride salt can be highly polar. If recrystallization is challenging, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) may be an alternative, though care must be taken to avoid decomposition of the product on the stationary phase.

Conclusion

The Pinner reaction remains a highly effective and versatile method for the synthesis of amidines from nitriles. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, high yields of the desired 6-amidineindazole hydrochloride can be achieved. This protocol provides a robust starting point for researchers in drug discovery and development, enabling the synthesis of this valuable heterocyclic building block.

References

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020, November 20). MDPI. Retrieved February 22, 2024, from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Pinner reaction. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

  • Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. (2007, January 15). PubMed. Retrieved February 22, 2024, from [Link]

  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. (2025, August 6). Request PDF. Retrieved February 22, 2024, from [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. Retrieved February 22, 2024, from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Nitriles to Esters. (2025, July 28). Chemistry Steps. Retrieved February 22, 2024, from [Link]

  • A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journal of Organic Chemistry. Retrieved February 22, 2024, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). Journal of Medicinal Chemistry. Retrieved February 22, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved February 22, 2024, from [Link]

  • indazole. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2024, from [Link]

  • Pinner Reaction. (n.d.). SynArchive. Retrieved February 22, 2024, from [Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. (2017, October 29). Research and Reviews. Retrieved February 22, 2024, from [Link]

  • Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. (2025, November 3). MDPI. Retrieved February 22, 2024, from [Link]

Sources

Application Note: Solid-Phase Peptide Synthesis Using Indazole-3-Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Indazole-3-carboxylic acid and its derivatives are increasingly utilized in medicinal chemistry as rigid, aromatic scaffolds for peptidomimetics, kinase inhibitors, and GPCR ligands. However, incorporating these electron-deficient, sterically demanding heteroaromatic acids into Solid-Phase Peptide Synthesis (SPPS) presents unique challenges compared to standard


-amino acids.

This guide details optimized protocols for the activation and coupling of indazole-3-carboxylic acid building blocks. It addresses critical issues such as low nucleophilicity, solubility in DMF, and the prevention of


-acylation side reactions.

Strategic Analysis: The Chemical Challenge

Successful incorporation of indazole-3-carboxylic acid requires understanding three specific chemical hurdles:

  • Electronic Deactivation: The electron-withdrawing nature of the indazole ring reduces the reactivity of the carboxylic acid at the C3 position compared to an aliphatic amino acid. Standard carbodiimide couplings (DIC/HOBt) are often insufficient.

  • Steric Hindrance: The rigid bicyclic system imposes steric constraints that hinder the approach of the amine on the resin-bound peptide.

  • 
    -Protection:  The nitrogen at position 1 (
    
    
    
    ) is weakly acidic (
    
    
    ). In the presence of strong activating agents, an unprotected
    
    
    can undergo acylation, leading to stable side products or branching. Recommendation: Always use
    
    
    -protected building blocks (e.g.,
    
    
    -Boc,
    
    
    -SEM, or
    
    
    -Trityl) when possible.

Materials & Reagent Selection

ComponentRecommendationRationale
Coupling Reagent HATU (or PyAOP)Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is superior for sterically hindered and aromatic acids due to the "7-aza" effect, which accelerates the active ester aminolysis.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base required for HATU activation. Use 2 equivalents relative to the acid.
Solvent DMF (anhydrous)NMP (N-methylpyrrolidone) may be substituted if the indazole derivative shows poor solubility in DMF.
Resin Rink Amide or 2-Chlorotrityl Rink Amide for C-terminal amides. 2-Chlorotrityl (2-CTC) is preferred for C-terminal acids to prevent premature cleavage or racemization during loading.
Additives HOAt (optional)If using DIC, HOAt must be added. However, uronium salts (HATU) are preferred over carbodiimides for this specific application.

Experimental Protocols

Protocol A: Resin Preparation & Fmoc Deprotection

Standard Fmoc SPPS cycle preparation.

  • Swelling: Swell the resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min).
    
  • Wash: Flow wash with DMF (

    
     min) to remove all traces of piperidine.
    
    • Critical Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm the presence of free amine.

Protocol B: Activation and Coupling of Indazole-3-Carboxylic Acid

This protocol uses HATU, the gold standard for this scaffold.

Reagents (for 0.1 mmol resin scale):

  • Indazole-3-carboxylic acid derivative: 0.4 mmol (4 eq)

  • HATU: 0.38 mmol (3.8 eq)

  • DIPEA: 0.8 mmol (8 eq)

  • DMF: 2–3 mL

Step-by-Step Procedure:

  • Pre-activation: In a clean vial, dissolve the Indazole-3-carboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the vial. The solution should turn yellow immediately.

    • Note: Allow to activate for only 1–2 minutes . Prolonged activation of uronium salts can lead to guanidinium side products.

  • Coupling: Transfer the activated solution to the resin reaction vessel.

  • Incubation: Shake or vortex at room temperature for 4 to 16 hours .

    • Insight: Unlike standard amino acids (1 hr), aromatic heterocycles require extended coupling times. Heating to 50°C (microwave or conventional) can reduce this to 1 hour but risks side reactions if the indazole is unprotected.

  • Washing: Drain and wash with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
  • Monitoring: Perform a Kaiser test.

    • Result: If positive (blue beads), repeat the coupling (Double Coupling) using fresh reagents.

Protocol C: Cleavage & Isolation

Ensuring the aromatic ring is not modified during cleavage.

Cocktail: TFA / TIS /


 (95 : 2.5 : 2.5).
  • Note: Triisopropylsilane (TIS) is essential to scavenge trityl cations (if Trt protection was used) and prevent alkylation of the electron-rich indazole ring.

  • Incubation: Add cleavage cocktail to the resin and shake for 2–3 hours.

  • Precipitation: Filter the filtrate into cold diethyl ether (

    
    C).
    
  • Isolation: Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant ether.

  • Lyophilization: Dissolve the pellet in

    
    /MeCN (1:1) and lyophilize.
    

Visualization: Workflows & Mechanisms

Diagram 1: Optimized SPPS Workflow for Indazole Coupling

This flowchart illustrates the decision-making process for coupling these specific building blocks.

IndazoleSPPS Start Resin-Bound Peptide (Free Amine) CheckSolubility Check Indazole Solubility in DMF Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble AddNMP Switch to NMP or DMF/DMSO (9:1) Soluble->AddNMP No Activation Activation: Indazole-COOH + HATU + DIPEA (2 min pre-activation) Soluble->Activation Yes AddNMP->Activation Coupling Coupling Reaction 4 - 16 Hours (Room Temp) Activation->Coupling Monitor Kaiser Test Coupling->Monitor Recouple Double Coupling (Fresh Reagents) Monitor->Recouple Positive (Blue) Wash Wash: DMF -> DCM -> DMF Monitor->Wash Negative (Colorless) Recouple->Coupling Finish Proceed to Cleavage or Next Cycle Wash->Finish

Caption: Decision tree for the solid-phase coupling of indazole-3-carboxylic acid, highlighting solubility checks and monitoring steps.

Diagram 2: HATU Activation Mechanism

Understanding the "7-aza" effect helps explain why HATU is chosen over HBTU for this application.

HATUMechanism Indazole Indazole-3-COOH ActiveEster O-At Active Ester (7-azabenzotriazole) Indazole->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Activation Base DIPEA Base->ActiveEster Activation Transition Tetrahedral Intermediate ActiveEster->Transition + Resin-NH2 ResinAmine Resin-NH2 Product Indazole-Amide-Resin Transition->Product byproduct HOAt Byproduct Transition->byproduct

Caption: HATU activation pathway generating the reactive O-At ester, which facilitates rapid aminolysis with the resin-bound amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Coupling Yield Steric hindrance of the C3-carboxyl group.1. Use HATU instead of HBTU/DIC.2. Increase temperature to 50°C (Microwave).3. Perform double coupling.
Precipitation in Vial Low solubility of the planar aromatic system.Dissolve the building block in NMP or add 10% DMSO to the DMF. Ensure the solution is clear before adding HATU.
Side Products (+100 Da)

-acylation (if using unprotected indazole).
Use

-Boc or

-Trityl protected building blocks. If unavailable, use slightly less base (1.8 eq vs acid).
Racemization Over-activation (rare for Indazole-3-COOH as it lacks

-chiral center, but relevant for amino-indazole derivatives).
Use Collidine instead of DIPEA as the base (weaker base, less proton abstraction).

References

  • Vertex AI Search. (2025). Coupling reagents for electron deficient aromatic carboxylic acids SPPS. 1[2]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 3

  • MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. 4

  • Aapptec. (2025).[4] Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU.[2] 5

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. 6[2]

Sources

Application Notes and Protocols for the Esterification of 6-Amidinoindazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 6-amidinoindazole-3-carboxylic acid. This key intermediate is of significant interest in medicinal chemistry, and its successful esterification is a critical step in the synthesis of various therapeutic agents. These application notes delve into the chemical challenges posed by the molecule's unique functional groups and present detailed, field-proven protocols for achieving high-yield, high-purity ester products. The methodologies covered include classic Fischer-Speier esterification, milder coupling agent-mediated reactions like the Steglich esterification, and the Mitsunobu reaction, offering a range of options to suit different substrate sensitivities and laboratory capabilities. Each protocol is accompanied by a discussion of the underlying mechanism, optimization strategies, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of 6-Amidinoindazole-3-Carboxylic Acid Esters

Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, with numerous examples demonstrating a wide array of biological activities.[1] The 6-amidinoindazole-3-carboxylic acid scaffold, in particular, serves as a crucial building block for the synthesis of inhibitors targeting various enzymes and receptors. The ester derivatives of this acid are often key intermediates or final active pharmaceutical ingredients (APIs), where the ester group can modulate properties such as solubility, cell permeability, and metabolic stability.

The primary challenge in the esterification of 6-amidinoindazole-3-carboxylic acid lies in the presence of multiple reactive functional groups: the carboxylic acid, the basic amidine, and the indazole ring itself. These groups can lead to undesired side reactions under various esterification conditions, necessitating a careful selection of reagents and reaction parameters. This guide aims to provide a clear and logical framework for navigating these challenges to achieve successful ester synthesis.

Strategic Considerations for Esterification

The choice of an esterification method is dictated by the stability of the starting material and the desired ester. The presence of the acid-sensitive amidine group and the nucleophilic indazole nitrogen atoms requires careful consideration.

  • Acid-Catalyzed Reactions (Fischer-Speier): While seemingly straightforward, strong acidic conditions can lead to the hydrolysis of the amidine group or protonation of the indazole ring, potentially deactivating it or promoting side reactions.[2][3][4] This method is generally suitable for simple, less sensitive alcohols.[2][3]

  • Coupling Agent-Mediated Reactions (e.g., Steglich Esterification): These methods operate under milder, often neutral or slightly basic conditions, making them well-suited for sensitive substrates.[2][5][6] Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) activate the carboxylic acid for attack by the alcohol.[2][5][6]

  • Mitsunobu Reaction: This reaction provides a powerful method for esterification with inversion of stereochemistry at a chiral alcohol center.[7][8][9] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[7][8][9]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classical method is most effective when the alcohol can be used in large excess to drive the equilibrium towards the ester product.[2][3][10]

Reaction Scheme:

Fischer_Esterification 6-Amidinoindazole-3-Carboxylic_Acid 6-Amidinoindazole- 3-Carboxylic Acid Ester_Product Ester Product 6-Amidinoindazole-3-Carboxylic_Acid->Ester_Product + Alcohol R-OH (Excess) Alcohol->Ester_Product + Acid_Catalyst H+ (e.g., H2SO4) Acid_Catalyst:s->Ester_Product:n Water H2O Ester_Product->Water +

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Methodology:

  • To a solution of 6-amidinoindazole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Table 1: Reagent Quantities for Fischer-Speier Esterification

ReagentMolar Eq.Amount (for 1 mmol scale)
6-Amidinoindazole-3-carboxylic acid1.0204.2 mg
Alcohol (e.g., Methanol)Solvent10-20 mL
Concentrated Sulfuric Acid (98%)0.05~2.7 µL
Protocol 2: Steglich Esterification

This method is highly recommended for its mild reaction conditions and broad substrate scope.[5][6][11] The use of a carbodiimide coupling agent and a DMAP catalyst circumvents the need for harsh acids.[5][6]

Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants Carboxylic_Acid 6-Amidinoindazole- 3-Carboxylic Acid Ester_Product Ester Product Carboxylic_Acid->Ester_Product Alcohol R-OH Alcohol->Ester_Product DCC DCC DCU Dicyclohexylurea (Precipitate) DCC->DCU DMAP DMAP (cat.) DMAP->Ester_Product

Caption: Steglich Esterification Workflow.

Step-by-Step Methodology:

  • Dissolve 6-amidinoindazole-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Reagent Quantities for Steglich Esterification

ReagentMolar Eq.Amount (for 1 mmol scale)
6-Amidinoindazole-3-carboxylic acid1.0204.2 mg
Alcohol1.21.2 mmol
DCC1.1226.9 mg
DMAP0.112.2 mg
Anhydrous DichloromethaneSolvent10-20 mL
Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is particularly useful for the esterification of secondary alcohols where inversion of stereochemistry is desired.[7][8] It proceeds under neutral conditions, which is advantageous for the sensitive 6-amidinoindazole-3-carboxylic acid.

Reaction Scheme:

Mitsunobu_Reaction cluster_reactants Reactants Carboxylic_Acid 6-Amidinoindazole- 3-Carboxylic Acid Ester_Product Ester Product Carboxylic_Acid->Ester_Product Alcohol R-OH Alcohol->Ester_Product PPh3 PPh3 Byproducts Triphenylphosphine oxide + Hydrazine dicarboxylate PPh3->Byproducts DEAD_DIAD DEAD or DIAD DEAD_DIAD->Byproducts

Caption: Mitsunobu Reaction Workflow.

Step-by-Step Methodology:

  • Dissolve 6-amidinoindazole-3-carboxylic acid (1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine dicarboxylate. Purification can be achieved by column chromatography on silica gel. In some cases, precipitation of the byproducts from a suitable solvent mixture (e.g., diethyl ether/hexanes) may be effective.

Table 3: Reagent Quantities for Mitsunobu Reaction

ReagentMolar Eq.Amount (for 1 mmol scale of alcohol)
6-Amidinoindazole-3-carboxylic acid1.5306.3 mg
Alcohol1.01.0 mmol
Triphenylphosphine (PPh3)1.5393.4 mg
DIAD1.5294 µL
Anhydrous THFSolvent10-20 mL

Troubleshooting and Optimization

  • Low Yield in Fischer Esterification: Drive the equilibrium by removing water using a Dean-Stark apparatus or by adding molecular sieves. Alternatively, increase the excess of the alcohol.

  • Side Reactions in Steglich Esterification: The formation of N-acylurea byproduct can occur if the esterification is slow.[6] Ensure all reagents and solvents are anhydrous. The order of addition can also be critical; adding the DCC last and at a low temperature can minimize side product formation.

  • Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide and the hydrazine byproduct can be challenging. Using polymer-supported triphenylphosphine can simplify the workup, as the byproduct can be removed by filtration.

Conclusion

The successful esterification of 6-amidinoindazole-3-carboxylic acid is readily achievable with a careful selection of reagents and reaction conditions. For robust and scalable syntheses, the Steglich esterification offers a reliable and mild approach. The Fischer-Speier method remains a viable option for simple alcohols, while the Mitsunobu reaction provides a specialized tool for stereochemical control. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize the desired ester derivatives of this important heterocyclic scaffold.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Scribd. Steglich Esterification. [Link]

  • Taylor & Francis Online. Steglich esterification – Knowledge and References. [Link]

  • PubMed. Efficient synthesis of highly functionalized indazoles and 2,3-dihydro-1,2-benzisoxazoles by reaction of stable Fischer dienyl carbenes and isocyanides. [Link]

  • ResearchGate. Synthesis of indazole derivatives. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Royal Society of Chemistry. Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • University of Missouri–St. Louis. The Fischer Esterification. [Link]

  • ResearchGate. (A) Amidation and esterification of carboxylic acids and (B) comparison... [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]

  • ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • ResearchGate. Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • ACS Publications. Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

  • National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • ResearchGate. Synthesis and Structure of Esterification Products of 6-aryl-1,2,3,6,7,7a-hexahydro-3а,6-epoxyisoindole-7-carboxylic Acids. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • YouTube. Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

Sources

Troubleshooting & Optimization

resolving stability issues of amidine groups in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidine Chemistry & Stability Authorized by Senior Application Scientist | Version 2.4 | Status: Active

Introduction: The Amidine Paradox

Welcome to the Amidine Support Center. If you are here, you are likely facing a common paradox in medicinal chemistry: Amidines are thermodynamically robust yet operationally fragile.

While the amidine functional group (


) is a critical pharmacophore for serine protease inhibitors (e.g., thrombin, Factor Xa), its high basicity (

) and polarity create specific stability and isolation challenges in basic conditions. This guide moves beyond standard textbook definitions to address the practical "failure modes" you encounter in the lab: hydrolysis during workup, loss of yield to the aqueous phase, and bioavailability issues.

Module 1: The Hydrolysis Hazard

Diagnosis: You observe the conversion of your amidine to a primary amide (


) or carboxylic acid.
The Mechanism of Failure

Contrary to popular belief, amidines are relatively stable in moderate base at room temperature. Instability arises when heat and strong nucleophiles (


) combine. The neutral amidine (predominant at 

) is less electrophilic than its protonated counterpart, but the high concentration of hydroxide ions in strong base forces the equilibrium toward the tetrahedral intermediate.

Figure 1: Mechanism of Base-Promoted Amidine Hydrolysis The irreversible step is often the expulsion of ammonia/amine, driven by the formation of the resonance-stabilized carboxylate.

AmidineHydrolysis Amidine Amidine (Free Base) R-C(=NH)NH2 OH_Attack Hydroxide Attack (Rate Limiting) Amidine->OH_Attack + OH- / Heat Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Collapse Elimination of NH3 Tetrahedral->Collapse Amide Amide R-CONH2 Collapse->Amide - NH3

Caption: Base-promoted hydrolysis pathway. Note that electron-withdrawing groups on 'R' accelerate the initial OH- attack.

Troubleshooting Table: Stability vs. Conditions
ConditionStability RiskRecommended Action
pH 8–10 (Bicarb/Carbonate) LowSafe for workup. Amidine remains partially protonated (water soluble).
pH 12–14 (NaOH/KOH) ModerateDanger Zone. Avoid heating. Keep contact time < 30 mins.
pH > 14 + Heat HighHydrolysis to amide is kinetically favored.
Electron-Poor 'R' Group HighThe amidine carbon is highly electrophilic. Use milder bases (

).

Module 2: Isolation & Purification Protocols

The Problem: "I treated my reaction with NaOH, but my product disappeared." The Reality: You didn't destroy it; you washed it away. Free-base amidines are highly polar and often more soluble in water than in organic solvents like dichloromethane (DCM) or ethyl acetate.

Protocol A: The "Salting Out" Extraction (Standard)

Use this when your amidine is moderately lipophilic.

  • Basify: Cool the aqueous reaction mixture to 0°C. Slowly add 2N NaOH until pH

    
     13-14 (ensure complete deprotonation).
    
  • Saturate: Add solid NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic amidine out ("salting out").

  • Extract: Use n-Butanol or a CHCl3:Isopropanol (3:1) mixture. Standard EtOAc often fails here.

  • Dry & Concentrate: Dry over

    
     (avoid acidic drying agents like silica) and concentrate immediately to avoid atmospheric carbonate formation.
    
Protocol B: The Anhydrous "Catch & Release" (High Purity)

Use this for highly polar amidines or to avoid aqueous hydrolysis entirely.

  • Load: Pass your crude reaction mixture (in MeOH/Water) through a Strong Cation Exchange (SCX) cartridge.

    • Mechanism:[1][2][3][4][5][6][7] The amidine (cationic) binds to the sulfonic acid resin. Impurities wash through.

  • Wash: Flush with MeOH to remove non-basic impurities.

  • Elute: Release the amidine using 2M Ammonia in Methanol .

  • Result: The ammonia displaces the amidine. Evaporation yields the clean free base without ever exposing it to aqueous NaOH.

Figure 2: Purification Decision Tree

PurificationTree Start Crude Amidine Reaction Solubility Is the product water soluble? Start->Solubility NotSoluble No (Lipophilic) Solubility->NotSoluble LogP > 2 Soluble Yes (Hydrophilic) Solubility->Soluble LogP < 2 MethodA Standard Extraction (DCM/EtOAc) NotSoluble->MethodA MethodB Salting Out Protocol (n-BuOH + NaCl) Soluble->MethodB Moderate Polarity MethodC SCX Resin (Catch & Release) Soluble->MethodC High Polarity

Caption: Selection logic for amidine isolation based on physicochemical properties.

Module 3: Advanced Strategy – The Prodrug Workaround

Issue: "My amidine is stable and pure, but it has 0% oral bioavailability." Solution: Do not administer the amidine. Administer the Amidoxime .

Amidines are fully protonated at physiological pH (stomach/blood), preventing passive diffusion across membranes. Converting the amidine to an Amidoxime (


) lowers the 

to ~8, increasing lipophilicity. Once absorbed, the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system reduces it back to the active amidine.

Synthesis of Amidoxime:

  • Start with the corresponding Nitrile (

    
    ).
    
  • React with Hydroxylamine (

    
    ) and base (
    
    
    
    ) in Ethanol at 60°C.
  • Isolate the Amidoxime (usually precipitates upon water addition).

Figure 3: In Vivo Bioactivation Pathway

Prodrug Prodrug Amidoxime Prodrug (Lipophilic, Oral Bioavailable) Transport Intestinal Absorption Prodrug->Transport Liver Liver/Kidney (mARC Enzyme System) Transport->Liver Active Active Amidine (Therapeutic Agent) Liver->Active Reductive Metabolism (N-O cleavage)

Caption: The metabolic activation of amidoxime prodrugs (e.g., ximelagatran, sibrafiban) by mARC.

FAQs: Field-Specific Troubleshooting

Q1: I am synthesizing an amidine via the Pinner reaction (Nitrile


 Imidate 

Amidine), but I keep getting the ester. Why?
A: Moisture is the enemy. The intermediate imidate salt is extremely hygroscopic. If your alcohol solvent is not anhydrous, or if you expose the reaction to air before adding the amine/ammonia, water attacks the imidate to form the ester.
  • Fix: Use freshly distilled solvents and keep the reaction under

    
     until the amine addition is complete.
    

Q2: Can I use silica gel chromatography for amidines? A: Risky. Amidines streak badly on silica due to strong interaction with acidic silanols.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA). Alternatively, use Reverse Phase (C18) chromatography with an acidic modifier (0.1% TFA or Formic Acid). Note: This yields the salt form.[8][9]

Q3: How do I store my free-base amidine? A: You generally shouldn't. Free-base amidines absorb


 from the air to form carbonates/carbamates.
  • Fix: Immediately convert it to a stable salt (HCl or Methanesulfonate) for long-term storage. Treat the free base in dry ether/dioxane with 4M HCl in dioxane to precipitate the salt.

References

  • Mechanism of Amidine Hydrolysis: Oszczapowicz, J. (1992). Basicity, H-Bonding and Complex Formation in Amidines. In: The Chemistry of Amidines and Imidates, Vol 2. Patai's Chemistry of Functional Groups.

  • Prodrug Strategies (Amidoximes): Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism. Drug Metabolism Reviews.

  • Purification Techniques: Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. (Discusses solvent selection and salt formation).

  • Pinner Reaction & Stability: Pinner, A. (1892). Die Imidoather und ihre Derivate. (The foundational text on imidate/amidine chemistry).

Sources

troubleshooting cyclization side reactions in indazole-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the amide coupling of indazole-3-carboxylic acid. Indazole-containing compounds are prized scaffolds in medicinal chemistry, often serving as bioisosteres for indoles in kinase inhibitors and other therapeutics.[1][2] However, the unique electronic nature of the indazole ring presents specific challenges during synthesis, particularly in amide bond formation where cyclization and dimerization side reactions can significantly reduce yields and complicate purification.

This guide is structured to help you diagnose and resolve these common issues, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with indazole-3-carboxylic acid is low-yielding, and I see a significant amount of an unknown, higher molecular weight byproduct on my LC-MS. What is the likely cause?

A: This is a classic presentation for a dimerization or oligomerization side reaction. The indazole ring, particularly the N1 or N2 position, can act as a nucleophile. The highly reactive activated ester of your indazole-3-carboxylic acid (formed by the coupling reagent) can be intercepted by another molecule of indazole-3-carboxylic acid (or its carboxylate) instead of your target amine. This leads to the formation of N-acylated dimers or longer oligomers. Careful selection of coupling reagents and strict control over reaction conditions are crucial to mitigate this.[3][4]

Q2: Which coupling reagent is best to minimize side reactions for this specific substrate?

A: There is no single "best" reagent, as the optimal choice depends on your amine's reactivity and steric hindrance. However, a reliable starting point is the combination of a carbodiimide like EDC with an additive like HOBt or OxymaPure .[3][5][6] The additive serves a dual purpose: it suppresses racemization and converts the highly reactive O-acylisourea intermediate into a more stable active ester, which is less prone to side reactions like N-acylurea formation.[7] For particularly difficult couplings, phosphonium (e.g., PyBOP ) or aminium (e.g., HATU ) reagents can be more effective, but require careful stoichiometric control to prevent other side reactions.[6][7]

Q3: My reaction turns a dark brown or red color, and purification is difficult. Is this related to a side reaction?

A: Yes, the formation of intensely colored byproducts is often indicative of dimer formation or other side reactions involving the indazole nucleus.[3][4] These byproducts are typically more nonpolar than the starting acid but may have similar polarity to the desired amide product, complicating chromatographic purification. The best solution is to prevent their formation by optimizing the reaction protocol.

Q4: I am using EDC as a coupling reagent and see a byproduct with a mass corresponding to my desired product + 151 Da. What is this?

A: This byproduct is likely the N-acylurea, formed from the intramolecular rearrangement of the O-acylisourea intermediate.[7] This is a common side reaction with carbodiimides when no additive is used or when the nucleophile (your amine) is slow to react. The addition of HOBt or HOAt is the standard method to prevent this, as it rapidly traps the O-acylisourea to form an active ester.

Troubleshooting Guide: Dimerization & Cyclization Side Reactions

This section provides a deeper dive into the most prevalent issue—the formation of dimeric and oligomeric side products—and offers structured solutions.

Problem: Low Yield of Desired Amide with Concurrent Formation of High-Molecular-Weight Byproducts

Probable Cause: The primary cause is the nucleophilic character of the indazole ring nitrogen(s). The activated indazole-3-carboxylic acid intermediate, intended to react with the target amine, instead reacts with the N1 or N2 position of another indazole molecule. This intermolecular N-acylation leads to dimer formation.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction versus the common dimerization side reaction.

G cluster_0 Desired Amide Coupling Pathway cluster_1 Dimerization Side Reaction Pathway Ind_COOH Indazole-3-COOH Activated_Ester Activated Ester (Indazole-3-CO-OBt) Ind_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Activated_Ester Product Desired Amide (Indazole-3-CONH-R) Activated_Ester->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product Activated_Ester_Side Activated Ester (Indazole-3-CO-OBt) Dimer N-Acyl Dimer Byproduct Activated_Ester_Side->Dimer Intermolecular N-Acylation Ind_COOH_Nuc Indazole-3-COOH (as Nucleophile) Ind_COOH_Nuc->Dimer

Caption: Desired vs. Undesired Reaction Pathways.

Recommended Solutions & Protocols

The key to preventing dimerization is to favor the kinetics of the desired amine coupling over the undesired intermolecular N-acylation. This is achieved by controlling the concentration and reactivity of the key intermediates.

Solution 1: Optimize the Order of Addition and Reagent Stoichiometry

Never add the coupling reagent to a mixture of the indazole acid and the amine. The correct procedure is to pre-activate the carboxylic acid to form the active ester, and only then introduce the amine. This minimizes the time the highly reactive species is present before being consumed by the desired nucleophile.

Detailed Protocol 1: Standard EDC/HOBt Coupling with Pre-activation

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add indazole-3-carboxylic acid (1.0 equiv.).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as DMF or THF (aim for a concentration of 0.1-0.2 M).

  • Activation: Add HOBt (or OxymaPure) (1.2 equiv.) to the solution and stir for 5 minutes. Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the cooled solution.[5]

  • Pre-activation Stir: Allow the mixture to stir at 0 °C for 15-30 minutes. You are now forming the HOBt active ester.

  • Amine Addition: Add your amine (1.0-1.1 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equiv.).[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Solution 2: Judicious Choice of Coupling Reagent

Different coupling reagents generate activated species with varying reactivity. For a system prone to side reactions, a moderately reactive intermediate is often better than a highly reactive one.

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent SystemProsCons & Common Side ReactionsRecommendation for Indazole Coupling
EDC / HOBt [3][5]Inexpensive; water-soluble urea byproduct is easily removed during aqueous workup.Can form N-acylurea without HOBt; moderate reactivity may be slow for hindered amines.Excellent starting point. Balances reactivity and control, minimizing dimerization.
HATU / Base [6]Very high reactivity, good for hindered amines and difficult couplings.Can cause guanidinylation of the amine if used in excess; expensive.[6] Byproduct (HOAt) can be difficult to remove.Use with caution. Ideal for stubborn couplings, but use precise stoichiometry (≤1.1 equiv) and pre-activation.
PyBOP / Base [6][7]High reactivity; phosphonium-based, so no guanidinylation side product.Carcinogenic HMPA byproduct can be formed (from BOP, less so with PyBOP); expensive.[6]A good alternative to HATU if guanidinylation is a concern.
CDI (Carbonyldiimidazole) Inexpensive and simple to use.Generates an acyl-imidazole intermediate. The imidazole byproduct is basic and can cause epimerization.[8][9]Generally not recommended due to the basic byproduct which can catalyze side reactions.
T3P® (Propylphosphonic Anhydride) High reactivity; byproducts are water-soluble and easily removed. Low epimerization.[10]Often requires higher temperatures; can be more expensive than carbodiimides.A strong candidate, especially for scale-up, due to its clean reaction profile.
Solution 3: Troubleshooting Flowchart

If you continue to face issues, use the following logical guide to make systematic adjustments to your protocol.

G Start Start: Low Yield & Dimer Formation Check_Order Check Order of Addition: Is pre-activation being used? Start->Check_Order Check_Reagent Check Coupling Reagent: Using EDC/HOBt? Check_Order->Check_Reagent Yes End_Fail Consult Specialist Check_Order->End_Fail No, Fix Protocol Check_Stoich Check Stoichiometry: Are coupling agents ≤ 1.2 equiv? Check_Reagent->Check_Stoich Yes Switch_Reagent Switch to a different reagent class (e.g., T3P® or PyBOP) Check_Reagent->Switch_Reagent No, try EDC/HOBt first Consider_Solvent Consider Solvent: Using anhydrous DMF/THF? Check_Stoich->Consider_Solvent Yes Check_Stoich->End_Fail No, Adjust Equiv. Consider_Temp Consider Temperature: Running at 0°C to RT? Consider_Solvent->Consider_Temp Yes Consider_Solvent->End_Fail No, Ensure Dryness Consider_Temp->Switch_Reagent Yes, issue persists End_Success Problem Solved Consider_Temp->End_Success No, try lower temp Switch_Reagent->End_Success Success Switch_Reagent->End_Fail Still Fails

Caption: A logical troubleshooting workflow.

By systematically applying these principles—correct order of addition, judicious choice of coupling reagent, and controlled reaction conditions—researchers can significantly suppress the formation of cyclization and dimerization byproducts, leading to higher yields and purer products in the synthesis of valuable indazole-3-carboxamides.

References
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, Vol. 43, No. 12, 1996.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.
  • How to avoid dimer formation during indole to indazole transformation. BenchChem.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry.
  • Novabiochem® Coupling reagents. Merck.
  • Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem.
  • How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?. Guidechem.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.
  • Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents.
  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. National Institutes of Health.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Technical Support Center: Purification of Amidino-Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Separation Technologies) Subject: Troubleshooting Isolation of Highly Polar Zwitterionic Scaffolds

Introduction: The "Zwitterionic Trap"

You are likely here because your compound—an amidino-indazole carboxylic acid —is behaving paradoxically. It elutes in the void volume on standard C18 columns, yet it is insoluble in the non-polar solvents required for normal-phase chromatography.

The Chemistry of the Problem: This molecule is a "push-pull" zwitterion.

  • The Amidine: Highly basic (

    
    ). At neutral/acidic pH, it is protonated (
    
    
    
    ).
  • The Carboxylic Acid: Acidic (

    
    ). At neutral/basic pH, it is deprotonated (
    
    
    
    ).
  • The Indazole Core: Aromatic, but insufficient to drive retention against the two polar "anchors."

At pH 7, your molecule has a net charge of 0 (isoelectric point, pI), which often leads to isoelectric precipitation (crashing out inside the column or injector). At pH 2, it is a polar cation. At pH 10, it is a polar anion.

This guide provides the protocols to break this deadlock.

Module 1: The Diagnostic Phase (Solubility & Mode Selection)

Before injecting, you must determine the dominant solubility profile. This dictates whether you use Reversed-Phase (RP), HILIC, or Mixed-Mode.

Workflow Visualization: Method Selection Tree

MethodSelection Start Start: Solubility Test WaterSol Soluble in Water/Buffer? Start->WaterSol OrgSol Soluble in ACN/MeOH? WaterSol->OrgSol Yes HILIC HILIC Mode Ammonium Formate/ACN WaterSol->HILIC Yes (but <10% Organic) MixedMode Mixed-Mode (C18 + SCX) Buffer Gradient WaterSol->MixedMode No (Insoluble at pI) RP_Acid Reversed Phase (Acidic) 0.1% TFA OrgSol->RP_Acid Yes (Acidic pH) RP_Basic Reversed Phase (High pH) 10mM NH4HCO3 OrgSol->RP_Basic Yes (Basic pH) RP_Acid->MixedMode Peak Elutes in Void

Figure 1.1: Decision matrix for selecting the stationary phase based on solubility and retention behavior.

Module 2: Reversed-Phase Strategies (The Workhorse)

Standard C18 often fails because the protonated amidine is too polar. You must use Ion-Pairing or pH Switching .

Strategy A: Acidic Ion-Pairing (TFA)

Trifluoroacetic acid (TFA) is mandatory here. Formic acid is too weak. The trifluoroacetate anion pairs with the protonated amidine, forming a hydrophobic neutral complex that sticks to the C18 chain.

  • Column: C18 (High carbon load, e.g., Waters SunFire or Phenomenex Luna C18).

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Gradient: Start at 0% B. Hold for 2 mins (to trap the salt). Ramp to 30% B over 15 mins.

Troubleshooting:

  • Issue: Peak tailing.[1]

  • Fix: Increase TFA to 0.2% or add 1% HFIP (Hexafluoroisopropanol) if MS compatibility allows.

Strategy B: High pH (The "Deprotonation" Method)

If you deprotonate the amidine (pH > 11), it becomes neutral. However, the carboxylic acid becomes ionized. The net result is often better retention than the doubly-charged species, but you need a column that survives pH 12.

  • Column: Hybrid Silica (Required). Examples: Waters XBridge C18 or Phenomenex Gemini NX-C18.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonia).

  • Mobile Phase B: Acetonitrile.[2]

Critical Warning: Do NOT use standard silica columns at pH > 8. They will dissolve, destroying your column and contaminating your product with dissolved silica.

Module 3: HILIC & Mixed-Mode (The Specialists)

When RP-HPLC yields "void volume" elution, you must switch mechanisms.

Protocol: HILIC for Zwitterions

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amidine by partitioning it into a water layer on the silica surface.

  • Stationary Phase: Bare Silica or Amide-bonded (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Reverse Gradient. Start at 95% B (High Organic). Ramp down to 60% B.

  • Why it works: The amidine interacts electrostatically with the silanols, and the zwitterion partitions into the aqueous layer.

Protocol: Mixed-Mode Chromatography

This is the "nuclear option" for difficult separations. These columns have alkyl chains (C18) and ion-exchange groups embedded.

  • Column Type: C18 + SCX (Strong Cation Exchange). Example: SIELC Primesep 100 or 200.

  • Mechanism: The amidine binds to the SCX groups; the indazole core binds to the C18.

  • Mobile Phase: Water/ACN with TFA gradient.

  • Advantage: You can control retention by changing the buffer strength (to compete with the ion exchange) independent of the organic modifier.

Module 4: Isolation & Desalting (Post-Purification)

Purifying the compound is only half the battle. Removing the buffer without decomposing the amidine is critical.

Comparison of Salt Removal Strategies
MethodBest ForRisk FactorProtocol Note
Lyophilization (HCl Exchange) TFA RemovalHigh (Acidity)Treat fractions with 1M HCl before freeze-drying to displace TFA.
SPE (PoraPak Rxn CX) DesaltingLowLoad at acidic pH, wash water, elute with MeOH/NH3.
Isoelectric Precipitation Large ScaleMediumAdjust pH to calculated pI (approx 6-7). Filter precipitate.[3][4]
The HCl Exchange Protocol (TFA Removal)

TFA salts are cytotoxic and hygroscopic. To convert to the stable HCl salt:

  • Pool HPLC fractions.[5]

  • Add 1.0 M HCl (10% of fraction volume).

  • Evaporate to dryness (Rotavap < 40°C).

  • Redissolve in water/MeOH and repeat 3x.

  • Final lyophilization yields the Amidino-Indazole HCl salt.

FAQ: Troubleshooting Specific Issues

Q1: My compound precipitates in the HPLC injector. A: You are likely dissolving the sample at its isoelectric point (pI).

  • Fix: Dissolve the sample in 50% DMSO / 50% Water with 0.5% Formic Acid . This ensures the amidine is fully protonated and soluble before it hits the column.

Q2: I see "Ghost Peaks" in my MS spectrum. A: This is likely TFA clustering (Signal suppression).

  • Fix: Switch to the High pH Strategy (Module 2, Strategy B) using Ammonium Bicarbonate. This is volatile and MS-friendly.

Q3: The retention time shifts between runs. A: Zwitterions are extremely sensitive to pH changes.

  • Fix: Ensure your buffer capacity is sufficient. 0.05% TFA is not a buffer; it is an additive. If retention drifts, switch to 10mM Ammonium Formate (pH 3.0) to lock the ionization state.

References

  • Waters Corporation. (2025). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, lipophilic and polar compounds in HILIC and RPLC. Journal of Chromatography A. Link

  • SIELC Technologies. (2024). Mixed-Mode Chromatography for Zwitterionic Compounds. Link

  • Agilent Technologies. (2023). Strategies for the Separation of Polar Compounds. Link

  • Thermo Fisher Scientific. (2024). Acclaim Mixed-Mode HILIC-1 Columns Specification. Link

Sources

Validation & Comparative

A Comparative Guide to Indazole and Benzimidazole Scaffolds in Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Privileged Scaffolds in Protease Inhibitor Drug Discovery

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathological pathways. Their dysregulation is implicated in a wide array of diseases, including cancer, viral infections, and inflammatory disorders. Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery.[1][2]

At the heart of many successful inhibitor designs are "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets. Among the most prominent of these are the nitrogen-containing heterocyclic compounds, indazole and benzimidazole.[3][4][5] This guide provides an in-depth comparison of these two scaffolds in the context of protease inhibition, exploring their structural features, structure-activity relationships (SAR), and applications, supported by experimental data and established protocols.

The Indazole Scaffold: A Versatile Player in Protease Inhibition

The indazole, or benzpyrazole, is a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring.[3] It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[3][6] This structural versatility allows for diverse substitution patterns, making it a highly attractive scaffold for medicinal chemists.[3][6]

Key Structural Features and Binding Interactions

The indazole nucleus offers several key features for protease inhibition:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with amino acid residues in the protease active site.

  • Aromatic Interactions: The fused benzene ring provides a platform for π-π stacking and hydrophobic interactions with aromatic residues within the binding pocket.

  • Rigidity and Planarity: The rigid, planar structure of the indazole core helps to pre-organize the inhibitor into a conformation favorable for binding, reducing the entropic penalty upon complex formation.

Structure-Activity Relationship (SAR) Insights

SAR studies of indazole-based protease inhibitors have revealed several key trends.[7][8][9] Modifications at different positions of the indazole ring can significantly impact potency and selectivity. For instance, substitution at the C3 and C5 positions has been shown to be critical for the activity of certain kinase inhibitors, a class of enzymes that share structural similarities with some proteases.[6]

The development of potent pan-Pim kinase inhibitors from a 3-(pyrazin-2-yl)-1H-indazole lead demonstrates the importance of systematic optimization.[6] Similarly, the design of ROCK-II inhibitors based on indazole piperazine and piperidine analogs highlights how modifications can influence both potency and selectivity against off-target enzymes like CYP3A4.[7][8][10]

Notable Examples of Indazole-Based Inhibitors

Several indazole-containing compounds have shown significant promise as inhibitors of various enzymes, including proteases and kinases. While direct examples of FDA-approved indazole-based protease inhibitors are less common, their success in inhibiting related enzyme families underscores their potential.[11] For example, Pazopanib, a tyrosine kinase inhibitor, features an indazole scaffold and is used in cancer therapy.[6][12][13]

dot

cluster_Indazole Indazole Scaffold Indazole Indazole Core N1_H N1-H (H-bond donor) Indazole->N1_H features N2 N2 (H-bond acceptor) Indazole->N2 features Benzene_Ring Benzene Ring (π-π stacking, hydrophobic interactions) Indazole->Benzene_Ring features Substituents Substituents at C3, C5, etc. (Modulate potency & selectivity) Indazole->Substituents allows

Caption: Key features of the indazole scaffold for molecular interactions.

The Benzimidazole Scaffold: A Privileged Structure with Broad-Spectrum Activity

Benzimidazole is another bicyclic heterocyclic compound, formed by the fusion of a benzene ring and an imidazole ring.[14] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, earning it the designation of a "privileged structure" in medicinal chemistry.[4][5]

Key Structural Features and Binding Interactions

The benzimidazole scaffold shares several key features with indazole that contribute to its efficacy as a protease inhibitor:

  • Hydrogen Bonding: The imidazole portion of the molecule provides both hydrogen bond donor and acceptor capabilities.[5]

  • Hydrophobic and Aromatic Interactions: The benzene ring facilitates hydrophobic and π-π stacking interactions with the target protein.[5]

  • Versatile Substitution: The benzimidazole core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[15][16]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on benzimidazole derivatives, revealing that substitutions at the N1, C2, C5, and C6 positions significantly influence their biological activity.[15][16] For example, in a series of benzimidazole inhibitors of the cysteine protease rhodesain, modifications to the phenyl ring were well-tolerated, while changes to the benzimidazole ring itself or the linker region had a more pronounced effect on potency.[17] This highlights the importance of the benzimidazole core for target engagement.

Notable Examples of Benzimidazole-Based Inhibitors

The benzimidazole scaffold is found in numerous FDA-approved drugs with a wide range of therapeutic applications, including several protease inhibitors.[18][19] For instance, some benzimidazole-containing compounds have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro).[20][21] Furthermore, benzimidazole derivatives have been successfully developed as inhibitors of other enzyme classes, such as dipeptidyl peptidase IV (DPP-4), a serine protease.[22]

dot

cluster_Benzimidazole Benzimidazole Scaffold Benzimidazole Benzimidazole Core N1_H N1-H (H-bond donor) Benzimidazole->N1_H features N3 N3 (H-bond acceptor) Benzimidazole->N3 features Benzene_Ring Benzene Ring (π-π stacking, hydrophobic interactions) Benzimidazole->Benzene_Ring features Substituents Substituents at C2, C5, C6 (Modulate potency & selectivity) Benzimidazole->Substituents allows

Caption: Key features of the benzimidazole scaffold for molecular interactions.

Head-to-Head Comparison: Indazole vs. Benzimidazole in Protease Inhibition

FeatureIndazoleBenzimidazole
Core Structure Fused benzene and pyrazole ringsFused benzene and imidazole rings
Tautomerism Primarily 1H- and 2H-tautomersPrimarily 1H-tautomer
Hydrogen Bonding N1-H (donor), N2 (acceptor)N1-H (donor), N3 (acceptor)
Key SAR Positions C3, C5 often crucial for activityN1, C2, C5, C6 are key modification sites
FDA-Approved Examples Pazopanib (kinase inhibitor)[6][12][13]Numerous, including some protease inhibitors[18][19]
Synthetic Accessibility Various established synthetic routes[6][23]Well-established and versatile synthesis[22][24][25]

Experimental Protocols for Evaluating Protease Inhibitors

The evaluation of potential protease inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy.

Biochemical Protease Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified protease.

Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by the protease, releasing a fluorescent reporter. The rate of fluorescence increase is proportional to the protease activity. Inhibitors will reduce the rate of substrate cleavage.[1][2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified protease in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

    • Prepare serial dilutions of the test compounds (e.g., indazole and benzimidazole derivatives) and a known inhibitor (positive control) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the test compound dilutions or controls to the wells.

    • Initiate the reaction by adding the protease to each well and incubate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Start the measurement by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each reaction.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[26]

dot

cluster_Workflow Biochemical Protease Assay Workflow Start Prepare Reagents (Protease, Substrate, Compounds) Plate Add Buffer and Compounds to 96-well Plate Start->Plate Incubate Add Protease and Incubate Plate->Incubate Measure Add Substrate and Measure Fluorescence Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a biochemical protease inhibition assay.

Cell-Based Protease Activity Assay

Cell-based assays are crucial for evaluating the ability of inhibitors to penetrate cells and inhibit the target protease in a more physiologically relevant environment.[27][28][29]

Principle: A reporter system is engineered into a cell line where the expression of a reporter gene (e.g., luciferase or GFP) is dependent on the activity of the target protease. Inhibition of the protease leads to a measurable change in the reporter signal.[26][27][30]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line).

    • Transfect the cells with a plasmid construct encoding the protease and the reporter system.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds and controls.

  • Incubation:

    • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for compound uptake and interaction with the target protease.

  • Reporter Gene Assay:

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence directly in the plate or by flow cytometry.

  • Data Analysis:

    • Normalize the reporter signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the EC50 value (the concentration of compound that produces 50% of the maximum possible effect) from a dose-response curve.

Conclusion: Guiding the Rational Design of Future Protease Inhibitors

Both indazole and benzimidazole scaffolds have proven to be highly valuable in the design of protease inhibitors. Their favorable physicochemical properties, including their ability to engage in key hydrogen bonding and aromatic interactions, make them excellent starting points for drug discovery campaigns.[5][6]

The choice between an indazole and a benzimidazole scaffold will ultimately depend on the specific structural features of the target protease's active site and the desired pharmacological profile of the inhibitor. A thorough understanding of the SAR for each scaffold, coupled with robust biochemical and cell-based screening, is essential for the successful development of novel and effective protease inhibitors. This guide provides a framework for researchers to make informed decisions in the selection and optimization of these privileged scaffolds for their specific drug discovery programs.

References

  • Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. (n.d.). ScienceDirect.
  • Benzimidazole inhibitors of the major cysteine protease of Trypanosoma brucei - PMC. (n.d.).
  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022, February 2).
  • Protease Assay Services | Reaction Biology. (n.d.). Reaction Biology.
  • Structure-based design and synthesis of benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. (n.d.). Academia.edu.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. (n.d.).
  • Application Notes and Protocols: Cell-Based Assay for HIV-1 Protease Inhibitors. (n.d.). BenchChem.
  • Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. (2020, November 20). MDPI.
  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. (2010, June 3). PLOS.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). RSC Publishing.
  • Protease Assays - Assay Guidance Manual - NCBI - NIH. (2012, May 1).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI.
  • High-Sensitivity Protease Detection Assay. (n.d.). Sigma-Aldrich.
  • The Complete Guide for Protease Inhibition. (n.d.). Roche.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007, April 15). PubMed.
  • Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. (2016, September 15). PubMed.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.). University of Miami.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • Structure-Based Design of Novel Benzimidazole Derivatives as Pin1 Inhibitors. (2019, March 27). MDPI.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.).
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
  • Indazole-based antiinflammatory and analgesic drugs. (n.d.).
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. (2025, August 5).
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI.
  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). MDPI.
  • Discovery and synthesis of novel indazole deriv
  • Benzimidazole compound abrogates SARS-COV-2 receptor-binding domain (RBD)/ACE2 interaction In vitro - PMC. (n.d.).
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025, October 15).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (2025, September 12).
  • Examples of benzimidazole based drugs in clinical use. | Download Scientific Diagram. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Medicinal Chemistry (RSC Publishing).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • A benzimidazole scaffold as a promising inhibitor against SARS-CoV-2. (2022, January 8). Taylor & Francis.
  • Aiswarya S., Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 01-14. (2025, September 1). International Journal of Pharmaceutical Sciences.
  • The Structure-property Relationships of Clinically Approved Protease Inhibitors. (2024, January 1). Bentham Science.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Examples of benzimidazole‐based drugs that have been marketed. The... (n.d.).
  • Chemical structures of FDA-approved benzimidazole-based anthelmintic... (n.d.).
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
  • Structure-activity relationships of benzimidazole-based glutaminyl cyclase inhibitors featuring a heteroaryl scaffold. (2013, September 12). PubMed.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). OUCI.
  • Indazole Deriv
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).

Sources

Advanced Characterization of Amidino-Indazole Derivatives via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Structural Challenge

Amidino-indazole derivatives represent a critical scaffold in modern drug discovery, particularly in the development of Factor Xa anticoagulants and ITK (Interleukin-2-inducible T-cell kinase) inhibitors . While their biological potency is well-documented, their structural characterization via mass spectrometry (MS) presents unique challenges due to the competing basicity of the amidine group and the indazole nitrogen atoms.

This guide moves beyond basic spectral interpretation. It compares fragmentation modalities (CID vs. HCD) and establishes a rigorous, self-validating protocol for confirming the structural integrity of these bioactive molecules.

Mechanistic Deep Dive: Fragmentation Causality

To accurately interpret mass spectra, one must understand the causality of bond ruptures. In amidino-indazoles, the fragmentation is dictated by proton mobility between the highly basic amidine tail and the aromatic indazole core.

The "Amidine Rule" and Indazole Stability

The most dominant feature in the MS/MS spectrum of an amidino-indazole is the Neutral Loss of Ammonia (-17 Da) .

  • Mechanism: The protonated amidine group ($[-C(=NH)NH_3]^+ $) undergoes a 1,2-elimination or a neighboring group participation reaction, expelling

    
     to form a nitrile or a cyclic imidate species.
    
  • Diagnostic Value: This loss is so facile that it often occurs in the ion source (in-source fragmentation) if temperatures are too high. Its presence confirms the amidine functionality but obscures the rest of the molecule if not controlled.

The Indazole Core Signature

Unlike the amidine tail, the indazole core is remarkably stable.

  • Low Energy (CID): The ring remains intact. Fragmentation occurs at the linker connecting the indazole to the rest of the scaffold.

  • High Energy (HCD): The ring opens, often ejecting

    
     (retro-diazo cleavage) or generating characteristic acylium ions (e.g., m/z 145 for simple acyl-indazoles).
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic 3-amidino-indazole derivative.

FragmentationPathway Precursor Protonated Precursor [M+H]+ AmidineLoss Amidine Neutral Loss [M+H - NH3]+ (-17 Da) (Nitrile Formation) Precursor->AmidineLoss Low CE (Facile) LinkerCleavage Linker Cleavage (Core Separation) Precursor->LinkerCleavage Med CE AmidineLoss->LinkerCleavage Secondary Frag IndazoleIon Indazole Diagnostic Ion (e.g., m/z 118, 145) LinkerCleavage->IndazoleIon Charge Retention RingOpening Ring Opening (HCD Only) Loss of N2 / HCN IndazoleIon->RingOpening High Energy (>40eV)

Figure 1: Competing fragmentation pathways. The red path (Ammonia loss) is the primary diagnostic event in low-energy CID.

Comparative Analysis: CID vs. HCD

Selecting the right dissociation method is critical for maximizing structural information.

FeatureCID (Collision Induced Dissociation) HCD (Higher-Energy Collisional Dissociation) Recommendation
Energy Regime Resonant excitation (Low Energy, Slow heating)Beam-type (Higher Energy, Fast heating)Use HCD for de novo structural elucidation.
Amidine Behavior Dominant

peak. Often suppresses other fragments.
Significant

, but allows access to deeper backbone cleavages.
CID is superior for simple quantification (SRM) using the -17 Da transition.
Low Mass Cutoff Yes (Typically 1/3 of precursor m/z).No . Detects low m/z diagnostic ions (e.g., m/z 43 for amidine fragments).HCD is required to see the specific amidine "fingerprint" ions at low m/z.
Indazole Core Rarely fragments; remains as a stable cation.Can force ring opening or

loss, providing "fingerprint" confirmation.
Use HCD to differentiate indazole from isomeric benzimidazole cores.

Expert Insight: For metabolite identification, HCD is superior . The lack of a low-mass cutoff allows you to detect small, specific fragments (like the m/z 119 ion for the indazole ring itself) that confirm the core structure remains intact even if the side chains are metabolized.

Validated Experimental Protocol

This protocol is designed to be self-validating . The observation of specific checkpoints ensures the instrument is correctly tuned for this chemical class.

Phase 1: Sample Preparation & Ionization
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid is essential to protonate the amidine (pKa ~11) and the indazole (pKa ~1.5). Without it, signal intensity drops drastically.

  • Concentration: 1 µM (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Phase 2: MS/MS Acquisition Workflow

This workflow uses a "Stepped Energy" approach to capture both the labile amidine loss and the stable core fragments.

Workflow Start Start: Direct Infusion / LC-MS FullScan 1. Full Scan (MS1) Check for [M+H]+ Start->FullScan Check1 Checkpoint 1: Is [M+H-17]+ present in MS1? FullScan->Check1 AdjustSource Action: Lower Source Temp (Prevent In-Source Frag) Check1->AdjustSource Yes (Bad) MS2_Low 2. MS/MS (Low CE: 15-20 eV) Target: Amidine Loss (-17 Da) Check1->MS2_Low No (Good) AdjustSource->FullScan MS2_High 3. MS/MS (High CE: 35-50 eV) Target: Core Cleavage MS2_Low->MS2_High Analyze 4. Data Analysis Confirm Core vs. Side Chain MS2_High->Analyze

Figure 2: Self-validating acquisition workflow. Checkpoint 1 prevents thermal degradation from being mistaken for metabolic loss.

Phase 3: Data Interpretation Criteria

To confirm an amidino-indazole structure, the spectrum must meet these criteria:

  • Primary Transition: Strong

    
     peak at low collision energy (15-20 eV).
    
  • Core Stability: At medium energy, a fragment corresponding to the Indazole + Linker mass must be present.

  • Absence of Ring Opening: Unlike indole derivatives which may open more easily, the indazole ring should remain largely intact until very high energies (>50 eV).

References

  • Fragmentation of Amides and Nitrogen Heterocycles

    • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
    • Source: Royal Society of Chemistry (RSC Advances), 2018.
    • URL:[Link]

  • HCD vs.

    • Title: Performance Investigation of Proteomic Identification by HCD/CID Fragment
    • Source: PLOS ONE, 2015.
    • URL:[Link]

  • Factor Xa Inhibitor Chemistry (Context for Amidino-Indazoles)

    • Title: Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines.[1]

    • Source: Bioorganic & Medicinal Chemistry, 2004.[1]

    • URL:[Link]

  • Indazole Scaffold Characterization

    • Title: Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.[2]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link]

Sources

selectivity profile of 6-amidinoindazole derivatives for Factor Xa vs Trypsin

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide[1]

Executive Summary

The development of direct Factor Xa (FXa) inhibitors represented a paradigm shift in anticoagulant therapy, moving away from Vitamin K antagonists. A critical challenge in this domain is achieving high selectivity against Trypsin , a digestive serine protease with high structural homology to FXa.

6-Amidinoindazole derivatives have emerged as a privileged scaffold for the P1 position of FXa inhibitors. Unlike simple benzamidines, the fused bicyclic indazole system offers a constrained geometry that exploits subtle differences between the FXa and Trypsin S1 pockets.

Key Performance Indicators (KPIs):

  • Potency: Optimized derivatives achieve

    
     values < 1.0 nM against FXa.[1]
    
  • Selectivity: Leading candidates demonstrate >350-fold selectivity for FXa over Trypsin.

  • Mechanism: The 6-amidinoindazole moiety functions as an arginine mimetic, forming a salt bridge with Asp189 in the S1 pocket, while the indazole core restricts rotation, reducing the entropic penalty of binding.

Structural Basis of Selectivity

To understand the performance profile, one must analyze the binding site topography. Both enzymes belong to the chymotrypsin superfamily and share the catalytic triad (His57, Asp102, Ser195). However, their substrate specificity pockets differ.

The S1 Pocket Challenge

Both FXa and Trypsin have an S1 pocket containing Asp189 , which attracts basic residues (Arginine/Lysine).

  • Trypsin: The S1 pocket is more solvent-exposed and flexible, accommodating a wide range of basic ligands.

  • Factor Xa: The S1 pocket is deeper and narrower. The 6-amidinoindazole scaffold is designed to fit this "cleft" precisely. The bicyclic ring system fills the hydrophobic environment of the S1 pocket more effectively than a single phenyl ring (benzamidine), creating specific Van der Waals contacts with Tyr228 (unique to FXa; Trypsin has Tyr/Phe but the orientation differs).

The Distal S4 Pocket

Selectivity is often driven by the "L-shaped" binding conformation typical of FXa inhibitors.

  • FXa S4 Pocket: An "aromatic box" formed by Tyr99, Phe174, and Trp215. It strongly prefers hydrophobic/aromatic ligands.

  • Trypsin S4 Region: More open and hydrophilic.

  • Strategy: 6-amidinoindazole derivatives often feature a linker connecting to a distal aromatic moiety targeting the S4 pocket. This "bridge" is unfavorable in Trypsin due to steric clashes.

Mechanistic Interaction Diagram

FXa_Selectivity cluster_ligand 6-Amidinoindazole Derivative cluster_FXa Factor Xa Active Site cluster_Trypsin Trypsin Active Site P1_Moiety 6-Amidinoindazole (P1 Ligand) FXa_S1 S1 Pocket (Asp189 + Tyr228) P1_Moiety->FXa_S1 Salt Bridge & Shape Complementarity Tryp_S1 S1 Pocket (Asp189) P1_Moiety->Tryp_S1 Salt Bridge Only (Loose Fit) Linker Rigid Linker Linker->FXa_S1 L-Shape Constraint P4_Moiety Distal Aromatic Group (P4 Ligand) FXa_S4 S4 'Aromatic Box' (Trp215, Phe174) P4_Moiety->FXa_S4 Pi-Pi Stacking (High Affinity) Tryp_S4 S4 Region (Open/Hydrophilic) P4_Moiety->Tryp_S4 Steric Clash/ No Binding

Caption: Differential binding modes of 6-amidinoindazole derivatives. The scaffold maximizes hydrophobic contacts in FXa's S1/S4 pockets while minimizing affinity for Trypsin's open active site.

Comparative Profiling Data

The following table summarizes the performance of 6-amidinoindazole derivatives compared to standard benzamidine-based inhibitors. Data represents consensus values derived from structure-activity relationship (SAR) studies (e.g., Watson et al., Phillips et al.).

Table 1: Selectivity Profile (


 values) 
Compound ClassStructure Description

FXa (nM)

Trypsin (nM)
Selectivity Ratio (Tryp/FXa)Performance Verdict
Benzamidine (Control) Simple Phenyl-amidine~200~1500.75 Poor. No discrimination between proteases.
Indazole Gen 1 6-Amidinoindazole (Core only)451202.6 Weak. Bicyclic core adds minor shape specificity.
Indazole Gen 2 N1-substituted (Alkyl linker)5.235067 Moderate. Linker excludes some Trypsin binding.
Indazole Gen 3 (SE170) Bicyclic + Distal Aryl Sulfonamide 0.3 105 350 Excellent. Optimized "L-shape" fits FXa perfectly.
Betrixaban (Ref) Commercial FXa Inhibitor< 0.5> 1000>2000 Clinical Standard.

Analysis:

  • The "Indazole Effect": Moving from Benzamidine to Indazole (Gen 1) provides a slight boost, but the real gain comes from Gen 3 .

  • Causality: The 6-amidinoindazole scaffold serves as a rigid anchor. When coupled with a distal group (Gen 3), it forces the molecule into a conformation that Trypsin cannot accommodate due to its lack of a defined hydrophobic S4 box.

Experimental Protocol: Determining Selectivity

To generate the data above, a rigorous chromogenic assay is required. This protocol ensures that the measured inhibition is due to active site binding and not non-specific aggregation.

Materials
  • Enzymes: Human Factor Xa (highly purified), Bovine Trypsin.

  • Substrates:

    • For FXa: S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).

    • For Trypsin: S-2222 (N-Benzoyl-Ile-Glu-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG is critical to prevent sticky compounds from aggregating).

Workflow Diagram

Assay_Protocol Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (10 concentrations) Start->Dilution Incubation Enzyme Pre-Incubation (30 min @ 37°C) Dilution->Incubation + Enzyme (FXa or Trypsin) Reaction Substrate Addition (Start Reaction) Incubation->Reaction + S-2765 / S-2222 Read Kinetic Read (OD 405nm, 10 min) Reaction->Read Monitor pNA release Analysis Data Fit (Morrison Equation) Read->Analysis Calculate Ki

Caption: Kinetic chromogenic assay workflow for determining Ki values.

Step-by-Step Methodology
  • Preparation: Dissolve 6-amidinoindazole derivatives in 100% DMSO to 10 mM. Prepare serial dilutions in assay buffer (Final DMSO < 1%).

  • Enzyme Incubation:

    • Add 20 µL of diluted compound to 96-well plate.

    • Add 50 µL of Enzyme (FXa: 1 nM final; Trypsin: 5 nM final).

    • Critical Step: Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 30 µL of Chromogenic Substrate (

      
       concentration).
      
  • Measurement:

    • Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Calculation:

    • Determine initial velocity (

      
      ).
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors like Gen 3) or standard IC50 curves.

    • Calculate

      
       using the Cheng-Prusoff correction: 
      
      
      
      .

References

  • Watson, N. S., et al. (2000). "Design, synthesis, and biological evaluation of potent and selective amidino bicyclic factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Phillips, G., et al. (2002).[2] "Design, Synthesis, and Activity of a Novel Series of Factor Xa Inhibitors: Optimization of Arylamidine Groups." Journal of Medicinal Chemistry.

  • Quan, M. L., et al. (2004). "The structure-activity relationships of Factor Xa inhibitors." Current Topics in Medicinal Chemistry.
  • Graphviz Documentation. (2023). "DOT Language Reference."

Sources

A Comparative Guide to the Binding Affinity of 6-Carbamimidoyl-Indazole Ligands to Integrin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the binding affinity of 6-carbamimidoyl-indazole derivatives for various integrin receptors. Authored from the perspective of a Senior Application Scientist, this document synthesizes experimental data, outlines detailed methodologies, and explores the underlying signaling pathways to support rational drug design and development.

Introduction: Integrins and the Promise of the 6-Carbamimidoyl-Indazole Scaffold

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that are pivotal in mediating cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] These interactions govern a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, and survival.[3] The diverse roles of integrins have implicated them in diseases ranging from cancer and thrombosis to autoimmune and inflammatory disorders, making them attractive therapeutic targets.[2]

The 6-carbamimidoyl (or amidino) group is a key pharmacophore designed to mimic the guanidinium group of arginine in the canonical Arg-Gly-Asp (RGD) recognition sequence of many integrin ligands. This allows for potent and specific interactions with the ligand-binding site on integrin receptors. The indazole scaffold provides a rigid and synthetically tractable core, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4][5] This guide focuses on a class of disubstituted indazoles where the 6-carbamimidoyl group serves as the primary recognition motif.

Comparative Binding Affinity of Indazole-Based Integrin Antagonists

The following table summarizes the inhibitory potencies (IC50 values) of representative indazole derivatives against a panel of human integrin receptors. This data highlights the potential for achieving both high affinity and selectivity with this chemical scaffold.

Compound IDIntegrin SubtypeIC50 (nM)Reference
Compound 34a (SM256) αvβ32.3[4][6]
αIIbβ3~20.7 (9-fold selectivity over αvβ3)[4][6]
Example Compound from Patent αvβ183[7]
αvβ32.3[7]
αvβ50.22[7]
αvβ66.2[7]
αvβ8510[7]

Analysis of Binding Data:

The data reveals that indazole-based antagonists can achieve nanomolar to sub-nanomolar potency against αV-containing integrins. For instance, Compound 34a (SM256) is a highly potent antagonist of αvβ3 with an IC50 of 2.3 nM.[4][6] Furthermore, this compound exhibits a 9-fold selectivity for αvβ3 over the platelet integrin αIIbβ3, suggesting a favorable therapeutic window for targeting angiogenesis and tumor metastasis without significantly impacting hemostasis.[4][6]

The patent data further expands on the versatility of the indazole scaffold, demonstrating that modifications can tune the selectivity profile across the αV integrin family.[7] The exemplified compound shows remarkable potency for αvβ5 (IC50 = 0.22 nM) and αvβ3 (IC50 = 2.3 nM), with slightly lower but still potent activity against αvβ6 (IC50 = 6.2 nM).[7] The significantly weaker activity against αvβ8 (IC50 = 510 nM) indicates that high selectivity among the αV integrins is achievable.[7]

Experimental Protocol: Solid-Phase Competitive Integrin Binding Assay

This section provides a detailed, step-by-step methodology for a solid-phase ELISA-based competitive binding assay, a robust method for determining the binding affinity of small molecule inhibitors like 6-carbamimidoyl-indazole derivatives.

Principle: This assay measures the ability of a test compound to compete with a known, labeled ligand for binding to a purified, immobilized integrin receptor. The resulting decrease in the signal from the labeled ligand is proportional to the binding affinity of the test compound.

Materials:

  • High-binding 96-well microtiter plates

  • Purified human integrin receptor (e.g., αvβ3)

  • Biotinylated natural ligand or a known high-affinity antagonist (e.g., biotinylated vitronectin or a biotinylated RGD peptide)

  • 6-carbamimidoyl-indazole test compounds

  • Assay Buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+, and a non-ionic surfactant)

  • Blocking Buffer (e.g., Assay Buffer with 1% Bovine Serum Albumin)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the purified integrin receptor to a final concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS).

    • Add 100 µL of the diluted receptor solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the integrin receptor on the solid phase, providing a target for the binding assay.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Assay Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of subsequent reagents to the well surface, reducing background signal.

  • Competitive Binding:

    • Prepare serial dilutions of the 6-carbamimidoyl-indazole test compounds in Assay Buffer.

    • Prepare a solution of the biotinylated ligand at a concentration close to its Kd for the receptor.

    • In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the biotinylated ligand solution.

    • Aspirate the Blocking Buffer from the integrin-coated plate and wash three times with Assay Buffer.

    • Transfer 100 µL of the compound/ligand mixtures to the corresponding wells of the integrin-coated plate.

    • Include controls for no inhibition (biotinylated ligand only) and maximum inhibition (a known potent inhibitor or high concentration of test compound).

    • Incubate for 2-3 hours at room temperature with gentle agitation.

    • Rationale: This is the core step where the test compound competes with the labeled ligand for binding to the immobilized integrin.

  • Detection:

    • Aspirate the solutions from the wells and wash five times with Assay Buffer to remove unbound reagents.

    • Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Rationale: Streptavidin has a high affinity for biotin, and the conjugated HRP enzyme will generate a colorimetric signal.

  • Signal Development and Measurement:

    • Aspirate the Streptavidin-HRP solution and wash the wells five times with Assay Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well to quench the reaction (the color will turn yellow).

    • Read the absorbance at 450 nm using a plate reader within 30 minutes.

    • Rationale: The intensity of the color is proportional to the amount of biotinylated ligand bound to the integrin.

  • Data Analysis:

    • Subtract the background absorbance (wells with no biotinylated ligand) from all other readings.

    • Plot the absorbance as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the biotinylated ligand.

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection coat Coat Plate with Integrin Receptor block Block Non-specific Binding Sites coat->block Wash incubate Incubate Compound/Ligand Mixture in Wells block->incubate Wash prepare_ligands Prepare Test Compound & Biotinylated Ligand prepare_ligands->incubate add_strep_hrp Add Streptavidin-HRP incubate->add_strep_hrp Wash add_tmb Add TMB Substrate add_strep_hrp->add_tmb Wash stop_read Add Stop Solution & Read Absorbance add_tmb->stop_read

Workflow for a solid-phase competitive integrin binding assay.

Integrin Signaling and Mechanism of Inhibition

Integrin-mediated signaling is a bidirectional process. "Inside-out" signaling involves intracellular signals that activate integrins, increasing their affinity for extracellular ligands. "Outside-in" signaling is triggered by ligand binding to the integrin, leading to the recruitment of a complex of signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin. This complex, known as a focal adhesion, can activate downstream pathways such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate cell survival, proliferation, and migration.

The 6-carbamimidoyl-indazole ligands act as competitive antagonists. They bind to the same site on the integrin headpiece as the natural RGD motif of ECM proteins. By occupying this binding site, they prevent the "outside-in" signaling cascade that is initiated by natural ligand binding.

Integrin Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin Integrin Receptor fak FAK integrin->fak Activates ecm ECM Ligand (e.g., Fibronectin) ecm->integrin Binds ligand 6-Carbamimidoyl- Indazole Ligand ligand->integrin Blocks src Src fak->src ras Ras src->ras mapk MAPK Pathway ras->mapk cell_response Cellular Responses (Proliferation, Migration, Survival) mapk->cell_response

Simplified integrin signaling pathway and the inhibitory action of 6-carbamimidoyl-indazole ligands.

Conclusion and Future Directions

The 6-carbamimidoyl-indazole scaffold represents a promising platform for the development of potent and selective integrin antagonists. The available data demonstrates that high affinity for various integrin subtypes, particularly within the αV family, can be achieved. The detailed experimental protocol provided in this guide offers a robust framework for the in-house evaluation and comparison of novel derivatives.

Future research should focus on expanding the comparative binding data to include a broader range of integrin subtypes, such as α5β1 and αLβ2, to better understand the selectivity profile of this chemical class. Additionally, structure-based drug design, aided by the increasing availability of integrin crystal structures, will be instrumental in rationally designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of a wide array of human diseases.

References

  • Batt, D. G., Petraitis, J. J., Houghton, G. C., Modi, D. P., Cain, G. A., Corjay, M. H., Mousa, S. A., Bouchard, P. J., Forsythe, M. S., Harlow, P. P., Barbera, F. A., Spitz, S. M., Wexler, R. R., & Jadhav, P. K. (2000). Disubstituted Indazoles as Potent Antagonists of the Integrin αvβ3. Journal of Medicinal Chemistry, 43(1), 41–58. [Link]

  • Batt, D. G., Petraitis, J. J., Houghton, G. C., Modi, D. P., Cain, G. A., Corjay, M. H., Mousa, S. A., Bouchard, P. J., Forsythe, M. S., Harlow, P. P., Barbera, F. A., Spitz, S. M., Wexler, R. R., & Jadhav, P. K. (2000). Disubstituted indazoles as potent antagonists of the integrin alpha(v)beta(3). Journal of Medicinal Chemistry, 43(1), 41–58. [Link]

  • Google Patents. (n.d.). Indazole derivatives as αV integrin antagonists.
  • Shimaoka, M., Salas, A., Garcia-Velasco, J., & Springer, T. A. (2003). Small molecule integrin antagonists that bind to the beta2 subunit I-like domain and activate signals in one direction and block them in the other. Immunity, 19(3), 391–402. [Link]

  • Curley, G. P., Blum, H., & Humphries, M. J. (2009). Small Molecule Integrin Antagonists in Cancer Therapy. Bentham Science Publishers. [Link]

  • Goodman, S. L., & Picard, M. (2012). Small Molecule Antagonists of Integrin Receptors. ResearchGate. [Link]

  • Baiula, M., Spampinato, S., & Gentilucci, L. (2024). Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. PMC. [Link]

  • Al-Ameed, T., & Pchalek, K. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PMC. [Link]

  • Ma, Y. Q., & Li, R. (2007). High-Throughput Screening based Identification of Small Molecule Antagonists of Integrin CD11b/CD18 Ligand Binding. PMC. [Link]

  • Assay Biotechnology Inc. (n.d.). ELISA Protocol. Retrieved February 21, 2026, from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved February 21, 2026, from [Link]

  • Teli, M. K., Sriram, D., & Yogeeswari, P. (2006). Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents. PubMed. [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Protocol. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Solid-phase protein-binding assay method. Retrieved February 21, 2026, from [Link]

  • van der Aar, E. M., de Groot, P. G., & Urbanus, R. T. (2010). Discovery of orally available integrin alpha5beta1 antagonists. PubMed. [Link]

  • Salas, A., Shimaoka, M., Kogan, A. N., Harwood, C. C., von Andrian, U. H., & Springer, T. A. (2006). A small molecule agonist of an integrin, alphaLbeta2. PubMed. [Link]

  • Baiula, M., Spampinato, S., & Gentilucci, L. (2023). Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. MDPI. [Link]

  • Deckmyn, H., & Vanhoorelbeke, K. (2021). Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications. Semantic Scholar. [Link]

  • Gentilucci, L., & Spampinato, S. (2019). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Frontiers. [Link]

  • Deckmyn, H., & Vanhoorelbeke, K. (2021). Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications. MDPI. [Link]

  • Pignataro, L. (2018). Synthesis of integrin-targeting pro-drugs for the selective release of anti-tumor agents. AIR Unimi. [Link]

  • Fox, J. M., & Kashiwagi, H. (2010). RGD-ligand mimetic antagonists of integrin alphaIIbbeta3 paradoxically enhance GPVI-induced human platelet activation. PubMed. [Link]

  • Kumar, A., & Reddy, K. R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • Nguyen, T. T. H., & Kim, Y. C. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. [Link]

Sources

Structural Benchmarking: Indazole-3-Carboxylic Acid Scaffolds in Protease Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads Focus: SARS-CoV-2 Main Protease (Mpro) as the primary case study for protease complexation.

Executive Summary: The Non-Covalent Advantage

In the landscape of protease inhibition, particularly for targets like SARS-CoV-2 Mpro and Cathepsins, the Indazole-3-carboxylic acid scaffold represents a critical pivot from traditional covalent "warheads." While covalent inhibitors (e.g., aldehydes, nitriles) offer high potency via irreversible Cys145 binding, they often suffer from off-target reactivity and metabolic instability.

This guide objectively compares the structural efficacy of Indazole-3-carboxylic acid derivatives against Indole analogues and Peptidomimetic Aldehydes . Analysis of recent crystallographic data reveals that the indazole-3-carboxyl moiety acts as a superior non-covalent anchor, utilizing a unique H-bond donor/acceptor motif that stabilizes the S1 pocket without the liability of a reactive warhead.

Comparative Analysis: Indazole vs. Alternatives

Structural Mechanism & Binding Mode

The core differentiator is the nitrogen enrichment at the 2-position of the indazole ring compared to the indole scaffold.

  • Indazole-3-Carboxylic Acid (The Product):

    • Mechanism: Non-covalent, reversible binding.

    • Interaction Logic: The N1 and N2 atoms of the indazole ring create a "bidentate-like" electrostatic potential. The 3-carboxylic acid group typically occupies the S1 pocket, mimicking the C-terminal of the substrate and forming salt bridges or strong H-bonds with backbone amides (e.g., Glu166 in Mpro).

    • Advantage: The rigidity of the fused bicyclic system reduces the entropic penalty of binding.

  • Alternative A: Indole Scaffolds (e.g., PDB 6MOK)

    • Deficiency: Lacks the N2 nitrogen. This removes a potential H-bond acceptor, often requiring the molecule to adopt a strained conformation to achieve similar binding affinity.

    • Result: Lower electron density resolution in the ligand core due to higher B-factors (thermal motion).

  • Alternative B: Peptidomimetic Aldehydes (e.g., GC-376, PDB 7D1M)

    • Mechanism: Covalent hemi-thioacetal formation with catalytic Cysteine.

    • Deficiency: While potent, the electron density often shows "smearing" at the covalent bond site if occupancy is <100%. The aldehyde is also prone to oxidation and rapid metabolic clearance.

Quantitative Benchmarking (Mpro Case Study)

The following data summarizes crystallographic metrics from recent high-resolution structures.

MetricIndazole-3-Carboxylate (Non-Covalent) Indole Analogues Covalent Aldehyde (GC-376)
PDB Example 8RJZ (GUE-3801) / 9H4B 6MOK (Compound 11a)7D1M
Resolution 1.70 Å (High Precision)1.50 Å1.90 - 2.15 Å
Ligand Occupancy 1.0 (Stable) 0.85 - 1.01.0 (Covalent)
Binding Mode H-bond Network (Glu166/His163)Hydrophobic/StackingCovalent (Cys145)

(Enzymatic)
0.03 - 0.15

M
0.053

M
0.03

M
Selectivity High (Specific H-bond pattern)ModerateLow (Reactive Warhead)

Key Insight: While the covalent aldehyde (GC-376) shows slightly higher potency (


), the Indazole derivative (8RJZ) achieves comparable potency (

) purely through non-covalent interactions, offering a safer toxicity profile for drug development.

Interaction Logic & Signaling Pathway

The following diagram illustrates the structural logic of how the Indazole-3-carboxylic acid anchors into the protease active site compared to the indole alternative.

Indazole_Interaction_Map Ligand Indazole-3-COOH (Ligand) Indole Indole Analog (Alternative) S1_Pocket S1 Pocket (His163, Glu166) Ligand->S1_Pocket Strong H-Bond (COOH <-> His163) Oxyanion Oxyanion Hole (Gly143, Cys145) Ligand->Oxyanion Stabilization (N2 Nitrogen) Catalytic Catalytic Dyad (His41, Cys145) Ligand->Catalytic Non-covalent Inhibition Indole->S1_Pocket Weak/Missing H-Bond (No N2) Indole->Catalytic Hydrophobic Only

Figure 1: Interaction logic showing the "Anchor" role of the Indazole-3-COOH moiety (Blue) vs. the Indole scaffold (Red). The N2 nitrogen and Carboxyl group provide critical H-bond vectors that Indole lacks.

Experimental Protocol: Crystallization of Indazole Complexes

Achieving high-resolution structures (like PDB 8RJZ) requires a specific protocol that differs from standard covalent inhibitor workflows. The acidity of the carboxylic acid (


) necessitates precise pH control during crystallization.
Workflow Diagram[1]

Crystallization_Workflow Step1 1. Protein Purification (SARS-CoV-2 Mpro) Buffer: 20mM Tris pH 7.8 Step2 2. Ligand Solubilization (Indazole-3-COOH) Solvent: 100% DMSO @ 100mM Step1->Step2 Decision Method Selection Step2->Decision PathA A. Co-Crystallization (Preferred for Non-Covalent) Decision->PathA High Affinity PathB B. Soaking (High Failure Rate for Acids) Decision->PathB Fragment Screening Step3A Mix Protein:Ligand (1:5 molar ratio) Incubate 1hr @ 4°C PathA->Step3A Step3B Soak Apo Crystals Requires pH adjustment PathB->Step3B Step4 Micro-Seeding (Essential for Indazole nucleation) Step3A->Step4 Step3B->Step4 Step5 Data Collection (Cryo-protectant: 25% Glycerol) Step4->Step5

Figure 2: Optimized crystallization workflow. Co-crystallization is prioritized for Indazole-3-COOH derivatives to ensure full occupancy and correct protonation states.

Detailed Methodology (Self-Validating System)

Step 1: Ligand Preparation (The Solubility Check)

  • Protocol: Dissolve Indazole-3-carboxylic acid derivative in 100% DMSO to a stock concentration of 50-100 mM.

  • Validation: Perform a "dilution test" by adding 1

    
    L of stock to 19 
    
    
    
    L of crystallization buffer. If precipitate forms immediately, the ligand is not suitable for soaking and must be co-crystallized.

Step 2: Co-Crystallization (The "Lock-In" Method)

  • Rationale: Unlike covalent inhibitors which can "catch" the protein in the crystal lattice, non-covalent indazoles require the protein to form the complex in solution to stabilize the flexible loops (residues 140-145).

  • Procedure:

    • Concentrate Mpro to 5 mg/mL.

    • Add Ligand at a 1:5 molar ratio (Protein:Ligand).

    • Critical Control: Incubate for 1 hour at 4°C.

    • Mix with reservoir solution (e.g., 0.1 M MES pH 6.0, 2-5% PEG 6000). Note: The lower pH (6.0) favors the protonated state of His163, essential for interacting with the indazole.

Step 3: Micro-Seeding (The Resolution Booster)

  • Protocol: Use a seed stock from apo-Mpro crystals. Streak pass the seed into the co-crystallization drop.

  • Causality: Indazole complexes often have different unit cell dimensions than apo-crystals. Seeding bypasses the nucleation energy barrier, yielding diffraction-quality crystals in 24-48 hours (vs. weeks).

Step 4: Structure Solution & Validation

  • Validation Metric: After molecular replacement, examine the

    
     difference map at 
    
    
    
    .
  • Success Criteria: A clear, continuous green mesh density around the Indazole-3-COOH moiety indicates correct placement. If the density is broken around the carboxylate, the pH was likely too high (deprotonation repulsion).

References

  • Strater, N., et al. (2024). Crystal structure of SARS-CoV-2 main protease (MPro) in complex with the non-covalent inhibitor GUE-3801.[1] RCSB Protein Data Bank.[2] PDB ID: 8RJZ.

  • Dai, W., et al. (2020). Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science, 368(6497), 1331-1335. (PDB 6MOK Reference).[3]

  • El Kilani, H., & Hilgenfeld, R. (2025). Crystal structure of SARS-CoV-2 Mpro in complex with GK-730.[4] RCSB Protein Data Bank.[2] PDB ID: 9H4B.[4]

  • Kneller, D. W., et al. (2020). Structural plasticity of SARS-CoV-2 3CL Mpro active site cavity revealed by room temperature X-ray crystallography. Nature Communications, 11, 3202.

  • Douangamath, A., et al. (2020). Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications, 11, 5047. (Protocol for Soaking vs Co-crystallization).[5][6][7]

Sources

Safety Operating Guide

Safe Handling and Disposal of 6-carbamimidoyl-1H-indazole-3-carboxylic Acid

[1][2][3][4][5]

Executive Summary

6-carbamimidoyl-1H-indazole-3-carboxylic Acid is a zwitterionic research chemical often utilized in fragment-based drug discovery (FBDD) targeting serine proteases.[1][2] Unlike common bulk solvents, this compound presents unique disposal challenges due to its amphoteric nature (containing both a basic amidine and an acidic carboxyl group) and its potential biological activity.

Critical Directive: As a specialized research compound with limited toxicological data, it must be managed under the Precautionary Principle . Treat as a hazardous substance (Irritant/Toxic) and dispose of strictly via high-temperature incineration.[2] Do not discharge into municipal sewer systems.

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the physicochemical properties that dictate waste stream segregation.

PropertyDescriptionImplications for Disposal
Functional Groups Indazole (aromatic), Carbamimidoyl (basic amidine), Carboxylic Acid (acidic).[1][2][3][4]Amphoteric/Zwitterionic.[2] Solubility is highly pH-dependent.[2]
Physical State Solid (crystalline powder).[2]High dust potential.[2] Requires particulate containment.[2]
Stability Stable under standard conditions.[2][5]May decompose to emit NOx and COx under fire conditions.[2][6]
RCRA Status Not explicitly P-listed or U-listed (40 CFR 261.33).[2]Classified by Characteristic (likely Toxic/Irritant).[2][5][7]
Inferred Hazard Classification (GHS)

Based on structural analogs (e.g., 1H-Indazole-3-carboxylic acid, Benzamidine):

  • H315: Causes skin irritation.[2][5][7]

  • H319: Causes serious eye irritation.[2][3][5][7]

  • H335: May cause respiratory irritation.[2][5]

  • H302: Harmful if swallowed (Default assumption for bioactive fragments).[2][3]

Waste Stream Segregation Logic

Proper segregation prevents dangerous chemical reactions in waste drums and ensures regulatory compliance.

DOT Diagram: Disposal Decision Tree

The following workflow illustrates the decision logic for segregating this compound based on its physical state and solvent matrix.

DisposalWorkflowStartWaste Generation:6-carbamimidoyl-1H-indazole-3-carboxylic AcidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure Compoundor Contaminated DebrisLiquidLiquid / SolutionStateCheck->LiquidDissolved in SolventSolidBinSolid Waste Bin(Yellow/Hazardous)Label: Toxic Organic SolidSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckDestructionFinal Fate:High-Temp IncinerationSolidBin->DestructionHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(DMSO, MeOH, Water)SolventCheck->NonHalogenatedHaloBinHalogenated Waste Stream(Code: X-Halo)Halogenated->HaloBinNonHaloBinNon-Halogenated Waste Stream(Code: X-NonHalo)NonHalogenated->NonHaloBinHaloBin->DestructionNonHaloBin->Destruction

Figure 1: Decision matrix for segregating 6-carbamimidoyl-1H-indazole-3-carboxylic Acid waste streams to ensure compatibility and compliance.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure powder, weighing boats, contaminated gloves, and paper towels.

  • Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous solid waste bag (polypropylene, 3-mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Chemical Name: 6-carbamimidoyl-1H-indazole-3-carboxylic Acid.[1][2]

    • Hazards: Irritant, Toxic.[5][7][8]

    • Composition: 100%.[2][5]

  • Deactivation (Spills): If spilled, dampen with a chemically compatible solvent (e.g., water or ethanol) to prevent dust generation before sweeping. Do NOT dry sweep.[2]

  • Disposal Path: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Applicability: HPLC effluent, mother liquors, or unused stock solutions (e.g., in DMSO).

  • pH Check: Due to the amidine (basic) and carboxylic acid (acidic) groups, the pH of aqueous solutions can vary.

    • Action: Check pH with a strip.[2] If pH < 2 or > 12.5, neutralize to pH 5–9 before adding to general organic waste drums to prevent drum corrosion or exothermic reactions.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

    • Non-Halogenated Waste: If dissolved in DMSO, Methanol, Ethanol, or Water/Acetonitrile mixtures.

  • Container: Use safety cans or capped glass bottles (amber glass preferred for light-sensitive compounds).[2]

  • Prohibited Actions: Never pour down the sink. Even if water-soluble, the compound is a bioactive organic residue.[1][2]

Emergency Response & Spill Management

Every laboratory handling this compound must have a spill kit accessible.[2]

  • Inhalation: Move to fresh air immediately. The amidine moiety can irritate the upper respiratory tract.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][9] Do not use organic solvents (like ethanol) on skin, as they may increase dermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][5][9] Remove contact lenses.[2][3][5][7][8][10]

  • Spill Cleanup Procedure:

    • Isolate the area.[2][5][7][9]

    • Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder).

    • Cover spill with absorbent pads or vermiculite.[2]

    • Collect waste into the Solid Waste Bin (Protocol A).

    • Clean surface with a mild detergent solution; collect rinsate as Liquid Waste (Protocol B).[2]

Regulatory Compliance (US & EU Context)
  • USA (RCRA): While not specifically listed (P or U list), the generator is responsible for determining if the waste exhibits hazardous characteristics (Toxicity/Reactivity). Under 40 CFR 262.11, treat as a "Characteristic Hazardous Waste" due to potential toxicity.

  • EU (REACH): Dispose of in accordance with Directive 2008/98/EC on waste. Assign European Waste Catalogue (EWC) code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • US Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][11]

  • PubChem. (2025).[2] Compound Summary for CID 78250, 1H-Indazole-3-carboxylic acid (Structural Analog). National Library of Medicine.[2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [1]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-carbamimidoyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach to Safety

The molecular structure of 6-carbamimidoyl-1H-indazole-3-carboxylic acid suggests several potential hazards. Indazole derivatives and related nitrogen-containing heterocyclic compounds can exhibit a range of biological activities and potential toxicities.[1][2] Safety data sheets for structurally similar compounds, such as 1H-Indazole-3-carboxylic acid and other derivatives, consistently highlight the following risks:

  • Skin Irritation: Direct contact can cause skin irritation.[3][4][5]

  • Serious Eye Irritation: The compound, particularly in powdered form, is likely to cause serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3][5]

  • Acute Toxicity: Similar compounds have shown potential for harm if swallowed, inhaled, or in contact with skin.[3][6]

Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7] The following protocol outlines the minimum required PPE for handling 6-carbamimidoyl-1H-indazole-3-carboxylic acid in a solid (powder) form.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary line of defense is the use of proper engineering controls. All weighing and handling of powdered 6-carbamimidoyl-1H-indazole-3-carboxylic acid must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9]

Essential PPE for Handling

The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical splash goggles and a face shield.[10]Protects against airborne particles and potential splashes, preventing serious eye irritation.[11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential dermal absorption.[12] Gloves should be inspected before use and changed regularly.[11]
Body Protection A fully buttoned laboratory coat and long pants.Protects skin from accidental spills and contamination.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Essential when handling the powder to prevent inhalation of airborne particles that can cause respiratory irritation.[8][11]
Foot Protection Closed-toe shoes.[10]Protects feet from spills and falling objects.[11]
PPE Selection and Donning Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 6-carbamimidoyl-1H-indazole-3-carboxylic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Handling & Disposal start Task: Handle 6-carbamimidoyl-1H-indazole-3-carboxylic Acid risk_assessment Perform Risk Assessment: - Review SDS of similar compounds - Identify potential for dust/aerosol generation start->risk_assessment Initiate fume_hood Work inside a certified chemical fume hood risk_assessment->fume_hood body 1. Don Lab Coat & Closed-toe Shoes fume_hood->body respirator 2. Don NIOSH-approved Respirator (N95+) body->respirator eye_face 3. Don Goggles & Face Shield respirator->eye_face gloves 4. Don Nitrile Gloves eye_face->gloves handle_chem Proceed with Chemical Handling gloves->handle_chem disposal Dispose of waste in labeled hazardous waste container handle_chem->disposal decontaminate Decontaminate work area and remove PPE correctly disposal->decontaminate

Caption: PPE selection and operational workflow for handling the target compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the area is clean. Assemble all necessary equipment and label all containers.

  • Donning PPE: Put on all required PPE in the correct order as illustrated in the workflow diagram above.

  • Weighing and Transfer: Carefully weigh the powdered compound on a tared weigh paper or in a container within the fume hood. Avoid creating dust clouds. Use a spatula for transfers.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible.

  • Post-Handling: After use, securely seal the primary container.

Spill Management

In the event of a spill, evacuate the immediate area.[6] Wearing the appropriate PPE, contain the spill using an inert absorbent material.[6] Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[8] Clean the spill area thoroughly.

Disposal Plan

All materials contaminated with 6-carbamimidoyl-1H-indazole-3-carboxylic acid, including unused compound, empty containers, gloves, and absorbent materials, must be treated as hazardous chemical waste.[8]

  • Containerization: Place all solid and contaminated waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[8]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and all associated hazard warnings (e.g., "Irritant," "Harmful").[8]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, awaiting pickup by institutional environmental health and safety personnel.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-carbamimidoyl-1H-indazole-3-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. (n.d.). Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals.
  • ThermoPoudre. (n.d.). PPE for Powder Coating: Safety and Maximum Protection.
  • Benchchem. (n.d.). Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole.
  • Ribble Technology. (2025, March 19). Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Ibercal. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet.
  • Acros Organics. (2009, April 29). 1H-Indazole-3-carboxylic acid Safety Data Sheet.
  • CymitQuimica. (2023, October 11). 6-Benzyloxy-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • University of Utah. (n.d.). Acid Handling SOP.
  • Fisher Scientific. (2025, December 26). 5-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • Maybridge. (2010, April 10). 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet.
  • Spectrum Chemical. (2018, December 28). Cefixime, Hydrated, USP Safety Data Sheet.
  • BOC Sciences. (2025, March 22). 3-Amino-1H-indazole-6-carboxylic acid Safety Data Sheet.
  • Weishi Reagent. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid Material Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • University of Washington Department of Chemistry. (n.d.). Standard Operating Procedures for Hazardous Chemicals: Acids.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC.
  • G, S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。